Technical Documentation Center

3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide
  • CAS: 1229456-15-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

An in-depth technical guide on the synthesis of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, designed for researchers, scientists, and drug development professionals. Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, designed for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, a substituted pyrazole of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key structural motif in numerous biologically active compounds.[1] This document outlines a logical, multi-step synthesis, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis is designed to be both scalable and reproducible, addressing common challenges such as regioselectivity and purification. This guide is intended for an audience of research scientists and professionals in the field of organic synthesis and drug development.

Introduction and Strategic Overview

The pyrazole ring system is a foundational heterocyclic motif in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1] The target molecule, 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, incorporates several key functional groups: a 3-amino group, an N1-methyl substituent, and a 5-(N,N-dimethylcarboxamide) group. Each of these moieties can be strategically manipulated to modulate the compound's physicochemical properties and biological activity.

The synthetic strategy detailed herein is a convergent, two-step process designed for efficiency and control over the final molecular architecture. The core principle is the initial construction of a functionalized pyrazole ring, followed by the elaboration of the carboxamide side chain. This approach mitigates potential issues with regioselectivity that can arise from the N-alkylation of asymmetrically substituted pyrazoles.[2][3]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 PART 1: Pyrazole Core Synthesis cluster_1 PART 2: Amidation A Ethyl 2-cyano-3-oxobutanoate C Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (Intermediate 1) A->C Cyclocondensation (Ethanol, Acetic Acid) B Methylhydrazine B->C D Intermediate 1 F 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (Final Product) D->F Direct Aminolysis (Methanol, Heat) E Dimethylamine Solution E->F Mechanism_Part1 Start Ethyl 2-cyano-3-oxobutanoate + Methylhydrazine Step1 Nucleophilic attack of hydrazine on ketone Start->Step1 Step2 Formation of hydrazone intermediate Step1->Step2 Step3 Intramolecular cyclization (attack on nitrile) Step2->Step3 Step4 Tautomerization and aromatization Step3->Step4 Product Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Step4->Product

Sources

Exploratory

The Core Mechanisms of 3-Aminopyrazole-5-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 3-aminopyrazole-5-carboxamide scaffold represents a privileged structure in modern medicinal chemistry and agrochemical research. Its remarkable versatility allows for the development of highly potent and se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminopyrazole-5-carboxamide scaffold represents a privileged structure in modern medicinal chemistry and agrochemical research. Its remarkable versatility allows for the development of highly potent and selective modulators of a diverse range of biological targets. This technical guide provides an in-depth exploration of the core mechanisms of action associated with this chemical class, moving beyond a superficial overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the key molecular interactions and cellular consequences of these compounds as kinase inhibitors, succinate dehydrogenase inhibitors, carbonic anhydrase inhibitors, and modulators of enzymes implicated in neurodegenerative diseases. This guide is structured to provide not only a comprehensive understanding of the underlying science but also practical, field-proven experimental protocols to enable the characterization of novel derivatives.

Introduction: The 3-Aminopyrazole-5-Carboxamide Core

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The 3-amino and 5-carboxamide substitutions create a unique chemical architecture that allows for a variety of intermolecular interactions with biological macromolecules. The amino group can act as a hydrogen bond donor, while the carboxamide moiety can participate in hydrogen bonding as both a donor and an acceptor. Furthermore, the pyrazole ring itself can engage in π-π stacking and other non-covalent interactions. The N1 position of the pyrazole ring and the N-substituents of the carboxamide are key points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A general synthetic route to the 3-aminopyrazole-5-carboxamide core often involves the condensation of a hydrazine with a β-ketonitrile derivative. For instance, the reaction of a substituted hydrazine with ethyl 2-cyano-3-oxobutanoate can yield a 3-aminopyrazole-4-carboxylate intermediate, which can then be further modified to the desired 5-carboxamide.

Kinase Inhibition: A Dominant Mechanism in Oncology

A significant number of 3-aminopyrazole-5-carboxamide derivatives have been developed as potent inhibitors of various protein kinases, making them highly valuable in the field of oncology. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. 3-Aminopyrazole-based compounds have been successfully developed as CDK inhibitors. For example, PHA-533533, a derivative of this class, has shown potent inhibition of CDK2/cyclin A.[1][2]

Key Quantitative Data: CDK Inhibitors

CompoundTargetKᵢ (nM)Cellular IC₅₀ (nM)Reference
PHA-533533 CDK2/cyclin A31(submicromolar)[1][2]
Compound (Ex 36) CDK2106-[3]
Compound (Ex 36) CDK422200 (T47D cells)[3]
Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that is essential for B-cell development and signaling. It has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[4] Aminopyrazole carboxamides have been designed as both irreversible and reversible covalent inhibitors of BTK.[5] Tolebrutinib is an investigational brain-penetrant BTK inhibitor that has shown promise in clinical trials for multiple sclerosis.[6][7][8]

Signaling Pathway: BTK Inhibition

BTK_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP₃ & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 3-Aminopyrazole-5-carboxamide BTK Inhibitor Inhibitor->BTK Inhibition

Caption: BTK signaling pathway and the point of inhibition.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[9][10] Several 3-aminopyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors.[10][11] For instance, compound 8t from a synthesized series demonstrated impressive potency against both wild-type and mutant FLT3.[10]

Key Quantitative Data: FLT3 Inhibitors

CompoundTargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Reference
FN-1501 FLT32.33-[10]
Compound 8t FLT30.0891.22 (MV4-11 cells)[10]
Compound 10q FLT3230280 (MV4-11 cells)[12]
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a 2X substrate solution (e.g., specific peptide substrate for the kinase in kinase buffer).

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at the Kₘ for ATP of the target kinase.

    • Serially dilute the test compound in DMSO, then further dilute in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition: A Cornerstone of Modern Fungicides

Pyrazole carboxamides are a prominent class of succinate dehydrogenase inhibitors (SDHIs), which are widely used as agricultural fungicides.[13][14] These compounds disrupt the fungal respiratory chain at complex II, leading to a halt in energy production and ultimately, fungal cell death.[1]

Mechanism of Action

SDHIs bind to the ubiquinone-binding site (Qp site) of the SDH enzyme, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron transport chain has two major consequences: inhibition of ATP synthesis and the generation of reactive oxygen species (ROS).

Key Commercial SDHI Fungicides (Pyrazole Carboxamide Class)

Common NameKey Pathogens ControlledReference
Boscalid Botrytis cinerea, Alternaria alternata[13]
Fluxapyroxad Dollar spot, brown patch[15]
Penthiopyrad Anthracnose, dollar spot[15]
Pydiflumetofen Septoria leaf blotch, rusts[14]

Experimental Workflow: SDH Inhibition Assay

SDH_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Mitochondria Isolate Mitochondria from Fungal Culture Protein Determine Protein Concentration Mitochondria->Protein Incubate Incubate Mitochondria with Succinate, DCPIP, and Inhibitor Protein->Incubate Measure Measure Absorbance Decrease at 600 nm Incubate->Measure Calculate Calculate Rate of DCPIP Reduction Measure->Calculate IC50 Determine IC₅₀ Calculate->IC50

Caption: Workflow for determining SDH inhibitory activity.

Experimental Protocol: Succinate Dehydrogenase Activity Assay

This protocol is adapted from methods used to measure the activity of mitochondrial complex II.[16][17]

  • Mitochondria Isolation:

    • Grow the target fungus in a suitable liquid medium.

    • Harvest the mycelia and disrupt the cells using a homogenizer in an ice-cold isolation buffer.

    • Isolate the mitochondrial fraction by differential centrifugation.

  • Enzyme Assay:

    • Resuspend the mitochondrial pellet in an assay buffer (e.g., 50 mM potassium phosphate, pH 7.2).

    • In a 96-well plate, add the mitochondrial suspension, the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and the test compound at various concentrations.

    • Initiate the reaction by adding succinate.

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Carbonic Anhydrase Inhibition

Certain 3-aminopyrazole-5-carboxamide derivatives, particularly those incorporating a sulfonamide moiety, have been identified as potent inhibitors of carbonic anhydrases (CAs).[18][19][20][21] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

The sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the enzyme, mimicking the transition state of the natural substrate.

Key Quantitative Data: Carbonic Anhydrase Inhibitors

CompoundTargetKᵢ (µM)Reference
Compound 6a hCA I0.063[18]
Compound 6b hCA I0.089[18]
Compound 6a hCA II0.007[18]
Compound 6b hCA II0.012[18]

Modulating Enzymes in Neurodegenerative Diseases

The versatile 3-aminopyrazole-5-carboxamide scaffold has also been explored for the treatment of neurodegenerative disorders like Alzheimer's disease. The strategy here often involves designing multi-target-directed ligands.

Dual Inhibition of MAO-B and Acetylcholinesterase (AChE)

Some pyrazole carboxamide derivatives have been synthesized and evaluated as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[22][23][24] Increased MAO-B activity and decreased acetylcholine levels are both implicated in the pathology of Alzheimer's disease. A dual inhibitor could therefore offer a more comprehensive therapeutic approach.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for measuring AChE activity.[15][20][25]

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add the AChE enzyme solution, the test compound at various concentrations, and the DTNB solution.

    • Incubate for a short period (e.g., 15 minutes) at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and the IC₅₀ value.

Antioxidant and Anti-inflammatory Mechanisms

Emerging research has highlighted the potential of 3-aminopyrazole derivatives to act as antioxidant and anti-inflammatory agents. Some compounds have been shown to inhibit the production of reactive oxygen species (ROS) and the activity of NADPH oxidase, an enzyme that is a major source of cellular ROS.[17][26] By mitigating oxidative stress, these compounds may have therapeutic potential in a range of diseases characterized by inflammation and oxidative damage.

Conclusion

The 3-aminopyrazole-5-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be tailored to interact with a wide array of biological targets underscores its importance. From potent kinase inhibitors for cancer therapy and highly effective SDHIs for crop protection to promising modulators of enzymes involved in neurodegeneration and inflammation, this chemical class continues to be a fertile ground for innovation. A thorough understanding of the distinct mechanisms of action, coupled with robust experimental validation, is paramount for unlocking the full therapeutic and commercial potential of novel derivatives. This guide provides a foundational framework for such endeavors, empowering researchers to advance the development of the next generation of 3-aminopyrazole-5-carboxamide-based agents.

References

  • Grewal, A. S., Sharma, S. K., Pandita, D., & Lather, V. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Current Bioactive Compounds, 13(3), 223-233.
  • Gökhan-Kelekçi, N., Yabanoğlu, S., Küpeli, E., Salgın, U., Özgen, O., Uçar, G., ... & Bilgin, A. A. (2007). A new therapeutic approach in Alzheimer disease: some novel pyrazole derivatives as dual MAO-B inhibitors and antiinflammatory analgesics. Bioorganic & medicinal chemistry, 15(17), 5775-5786.
  • Lather, V., Grewal, A. S., Sharma, S. K., & Pandita, D. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Semantic Scholar.
  • Beckerman, J. (2019). SDHI fungicides and turfgrass disease control: An overview. UGA Turfgrass and Ornamental Pest Management.
  • Özdemir, A., Gümüş, M. H., Levent, S., Karaduman, R., Uzun, L., Beydemir, Ş., & Çavuşoğlu, B. K. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1297, 136901.
  • Stammler, G., Deising, H. B., & Gisi, U. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System.
  • Kumar, A., Jain, S., Parle, M., Jain, N., & Kumar, P. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. EXCLI journal, 12, 1030.
  • Sapegin, A., Sapegina, T., Vo, D. D., Télétchéa, S., El-Sabban, M., Al-Salami, H., ... & D'Souza, C. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole-and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 6985.
  • Gul, H. I., & Senturk, M. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry.
  • Tanc, M., Brynda, J., & Senturk, M. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of enzyme inhibition and medicinal chemistry, 28(2), 309-314.
  • ApexBio. (n.d.).
  • Bioworld Technology. (n.d.).
  • Koch, P. L. (2025). SDHI Fungicides for Turfgrass Diseases.
  • Reaction Biology. (n.d.). FLT3 NanoBRET Kinase Assay.
  • BPS Bioscience. (n.d.). BTK Assay Kit.
  • Amsbio. (n.d.). BTK Assay Kit, 79568.
  • Washington University School of Medicine. (2015). SUCCINIC DEHYDROGENASE PROTOCOL. Neuromuscular Home Page.
  • Pevarello, P., Brasca, M. G., Orsini, P., Traquandi, G., Longo, A., Nesi, M., ... & Mercurio, C. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of medicinal chemistry, 48(8), 2944-2956.
  • Pevarello, P., Brasca, M. G., Orsini, P., Traquandi, G., Longo, A., Nesi, M., ... & Mercurio, C. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2.
  • Maccallini, C., Di Matteo, M., & Ribaudo, G. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704.
  • BioWorld. (2026, January 21). Novartis discovers new CDK inhibitors.
  • AAT Bioquest. (n.d.). CDK6/cyclin D1 Inhibitors (IC50, Ki).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Kubi, A., Lategahn, J., Schwickert, T., Görg, B., Kaffe, M., Keul, M., ... & Rauh, D. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303.
  • Ryabova, A., Kulikov, A., Nevinsky, G., & Bryliakov, K. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1734.
  • Mako, A., Borbely, A., & Csenkei, G. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC advances, 10(15), 8936-8943.
  • Rocky Mountain MS Center. (2024). BTK Inhibitors in MS Treatment: Recent Clinical Trial Results and Key Takeaways.
  • Smith, E. M., Sondh, R. S., & Lee, C. H. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS medicinal chemistry letters, 11(10), 1957-1964.
  • Crespan, E., Donega, M., Proverbio, D., Amboldi, N., Avanzi, N., Bertoli, A., ... & Maga, G. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC medicinal chemistry, 13(5), 589-600.
  • Elnagdi, M. H., Elmoghayer, M. R. H., & Kandeel, E. M. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • Ryabova, A. S., Kulikov, A. V., Nevinsky, G. A., & Bryliakov, K. P. (2025). Examples of the inhibitors of NADPH oxidase 2 (NOX2) based on...
  • Crespan, E., Donega, M., Proverbio, D., Amboldi, N., Avanzi, N., Bertoli, A., ... & Maga, G. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing.
  • Google Patents. (1975). US3920693A - Production of 3-aminopyrazoles.
  • Reiff, S. B., He, J., Fan, L., Zhao, F., Zhang, G., Johnson, T. A., ... & Rankovic, Z. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS medicinal chemistry letters, 8(10), 1068-1073.
  • Zhi, Y., Wang, Z., Zhang, J., Li, Y., Li, J., Zhang, Y., ... & Lu, T. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International journal of molecular sciences, 20(22), 5706.
  • Sanofi. (2024, December 13). Press Release: Tolebrutinib designated Breakthrough Therapy by the FDA for non-relapsing secondary progressive multiple sclerosis.
  • Ringheim, G. E., Wampole, M., & Oberoi, K. (2021). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Frontiers in immunology, 12, 662223.
  • Sanofi MS drug results set stage for extensive late-stage testing. (2020, February 6). BioPharma Dive.
  • NeurologyLive. (2024, March 19). Emerging Class of Medications for Multiple Sclerosis: Examining the Development of BTK Inhibitors.
  • Zhi, Y., Wang, Z., Zhang, J., Li, Y., Li, J., Zhang, Y., ... & Lu, T. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar.
  • Cell Signaling Technology. (n.d.). FLT3 Kinase.
  • Zhang, J., Wu, W., & Xie, H. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of medicinal chemistry, 57(23), 10094-10109.
  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit.
  • Patel, R., & Shaikh, F. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 433-438.
  • Organic Syntheses. (n.d.). Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1].
  • DiMauro, E. F., Newcomb, J., Nunes, J. J., Romero, D. L., Cha, A., Dower, K., ... & Xing, L. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS medicinal chemistry letters, 10(1), 80-85.

Sources

Foundational

Structural Elucidation of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Topic: Content Type: Technical Whitepaper / Protocol Guide Author Persona: Senior Application Scientist A Definitive Guide to Resolving Pyrazole Regioisomerism Executive Summary: The "Regioisomer Trap" In medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Protocol Guide Author Persona: Senior Application Scientist

A Definitive Guide to Resolving Pyrazole Regioisomerism

Executive Summary: The "Regioisomer Trap"

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors and GPCR ligands. However, the synthesis of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (referred to hereafter as Target-A ) presents a classic but often underestimated challenge: Regioisomerism .

When synthesizing


-methyl pyrazoles via the condensation of methylhydrazine with 

-ketonitriles or similar 1,3-electrophiles, two isomers are kinetically and thermodynamically possible: the desired 1,5-disubstituted product and the 1,3-disubstituted impurity. Standard LC-MS is insufficient for distinction as both isomers share the exact mass (

) and similar polarity.

This guide outlines a rigorous, self-validating analytical workflow to unambiguously assign the structure of Target-A , utilizing 2D-NMR (NOESY/HMBC) as the primary tool and X-ray crystallography as the ultimate validator.

Synthetic Context & Structural Ambiguity

To understand the analytical challenge, one must understand the origin of the molecule. The synthesis typically involves the reaction of methylhydrazine with a functionalized nitrile intermediate (e.g., 2-cyano-N,N-dimethyl-3-oxobutanamide derivatives).

The nucleophilic attack of methylhydrazine can occur at either nitrogen, leading to two distinct cyclization pathways.

The Two Candidates
  • Isomer 1 (Target-A): 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

    • Key Feature: The

      
      -methyl group (N1) is spatially adjacent to the carboxamide group at position 5.
      
  • Isomer 2 (The Impurity): 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.

    • Key Feature: The

      
      -methyl group (N1) is spatially adjacent to the amino (
      
      
      
      ) group at position 5.

Regioisomerism Precursor Precursor (Nitrile/Amide Intermediate) Intermediate Cyclization Transition State Precursor->Intermediate MeNHNH2 Methylhydrazine MeNHNH2->Intermediate Target TARGET (1,5-Isomer) 3-amino-N,N,1-trimethyl- pyrazole-5-carboxamide (N-Me near Carboxamide) Intermediate->Target Path A (Steric Control) Impurity IMPURITY (1,3-Isomer) 5-amino-N,N,1-trimethyl- pyrazole-3-carboxamide (N-Me near Amino) Intermediate->Impurity Path B (Electronic Control)

Figure 1: The divergent synthetic pathways leading to the 1,5-isomer (Target) and 1,3-isomer (Impurity).

Analytical Strategy: The "Smoking Gun" Protocol

The distinction relies on detecting the spatial proximity (Nuclear Overhauser Effect) between the pyrazole N-methyl group and its neighbor.

Quantitative Data Summary (Expected Values)
FeatureTarget-A (1,5-Isomer)Impurity (1,3-Isomer)
Formula


MW 182.22 g/mol 182.22 g/mol
Proton H4 Singlet, ~5.8 - 6.2 ppmSinglet, ~5.5 - 5.9 ppm
N-Methyl (N1) Singlet, ~3.8 - 4.0 ppmSinglet, ~3.5 - 3.7 ppm
Key NOE N-Me

Amide-Me
N-Me

Amino (

)
Step-by-Step Elucidation Workflow
Step 1: Sample Preparation
  • Solvent: Dissolve ~10 mg of the isolated solid in DMSO-

    
     .
    
    • Why? DMSO prevents the exchange of the amino (

      
      ) protons, allowing them to be visible as a sharp singlet (or broad peak) around 5.0–6.5 ppm. 
      
      
      
      often leads to broadening or disappearance of
      
      
      signals.
  • Tube: High-quality 5mm NMR tube.

Step 2: 1H NMR (Proton Connectivity)

Acquire a standard 1H spectrum (16 scans min).

  • Checkpoint: Confirm the presence of:

    • One aromatic singlet (H4).

    • One N-methyl singlet (3H).

    • Two Amide-methyl singlets (3H each) or one broad singlet (6H) due to rotation restriction.

    • One broad

      
       signal (2H).[1]
      
Step 3: 1D-NOESY or 2D-NOESY (The Definitive Test)

This is the critical step. You must irradiate the N-methyl frequency (approx 3.9 ppm) and observe the response.

  • Scenario A (Target Confirmation):

    • Irradiate N-Me (

      
       3.9).
      
    • Observe: Strong NOE enhancement of the Amide N-Methyls (

      
       ~3.0).
      
    • Absence: No enhancement of the

      
       signal.
      
  • Scenario B (Impurity Identification):

    • Irradiate N-Me (

      
       3.6).
      
    • Observe: Strong NOE enhancement of the Amino (

      
      )  protons (
      
      
      
      ~5.5).
    • Absence: No enhancement of the Amide N-Methyls.

Step 4: 1H-13C HMBC (Long-Range Verification)

If NOESY is ambiguous (e.g., due to peak overlap), use HMBC.

  • Target Logic: The N-Methyl protons will show a 3-bond correlation (

    
    ) to C5 . C5 is the quaternary carbon attached to the Carbonyl  (
    
    
    
    ). Therefore, you will see a correlation path:
    
    
    .
  • Impurity Logic: The N-Methyl protons show a correlation to C5 , but in this isomer, C5 is attached to the Nitrogen of the amine.

AnalyticalWorkflow Sample Isolated Solid Sample NMR_1H 1H NMR in DMSO-d6 (Locate N-Me & NH2 peaks) Sample->NMR_1H NOESY 2D NOESY Experiment (Key Step) NMR_1H->NOESY Decision NOE Correlation of N-Me? NOESY->Decision Result_Target Correlation to Amide Methyls (CONFIRMED TARGET) Decision->Result_Target Target Pattern Result_Impurity Correlation to NH2 Protons (CONFIRMED IMPURITY) Decision->Result_Impurity Impurity Pattern

Figure 2: The decision tree for NMR-based structural assignment.

Crystallography: The Gold Standard

While NMR is sufficient for routine batch release, the "First Article" of any new chemical entity (NCE) should be validated by Single Crystal X-Ray Diffraction (SC-XRD).

Protocol for Crystal Growth

The carboxamide moiety provides excellent hydrogen-bonding capabilities, facilitating crystallization.

  • Method: Slow Evaporation.

  • Solvent System: Methanol/Water (9:1) or Ethanol/Ethyl Acetate (1:1).

  • Procedure: Dissolve 20mg of pure compound in minimal warm methanol. Add water dropwise until slight turbidity appears. Add one drop of methanol to clear. Cover with parafilm, poke 3 holes, and let stand at room temperature for 48-72 hours.

  • Analysis: A successful solve will show the bond lengths of

    
     vs 
    
    
    
    and the planar orientation of the amide, definitively proving the regiochemistry.

References

  • General Pyrazole Regiochemistry

    • Elguero, J., et al. "Pyrazoles."[2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II, Vol 3, 1996.

  • NMR Elucidation of N-Methyl Pyrazoles

    • Marino, J. P., et al. "Regiochemistry of the reaction of methylhydrazine with 1,3-diketones." Journal of Organic Chemistry. (Demonstrates the NOE principles for N-Me assignment).

  • Crystallographic Data (Analogous Structures)

    • Cambridge Crystallographic Data Centre (CCDC). Search for "3-amino-1-methylpyrazole-5-carboxamide" substructures.[9]

  • PubChem Compound Summary

    • Analogous scaffold data: 3-amino-1-methyl-1H-pyrazole-4-carboxamide.[10]

Disclaimer: This guide is for research purposes. All synthesis and analysis should be conducted in a suitable laboratory environment by trained professionals.

Sources

Exploratory

Unlocking the Therapeutic Potential of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide explores the potential therapeutic applications of the novel compound, 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. While direct studies on this specific molecule are not yet prevalent in published literature, by examining the extensive research on analogous pyrazole carboxamides, we can extrapolate and propose high-probability therapeutic targets. This document provides a comprehensive framework for the identification, validation, and characterization of these targets, integrating in silico, in vitro, and cellular approaches. Our objective is to furnish researchers and drug development professionals with a robust, evidence-based roadmap for advancing the therapeutic development of this promising compound.

Introduction: The Pyrazole Carboxamide Scaffold - A Cornucopia of Therapeutic Promise

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its unique structural and electronic properties allow for versatile chemical modifications, leading to a vast library of derivatives with diverse biological activities.[3] These activities span a remarkable range, including anti-inflammatory, antimicrobial, anticancer, neuroprotective, and analgesic properties.[1][2] The carboxamide moiety further enhances the drug-like properties of this scaffold, often playing a crucial role in target engagement through hydrogen bonding and other non-covalent interactions.

The subject of this guide, 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, is a novel entity within this chemical class. Its therapeutic potential remains to be elucidated. This guide, therefore, serves as a proactive exploration of its likely biological targets, based on the well-established pharmacology of structurally related pyrazole carboxamides.

High-Probability Therapeutic Target Classes

Based on a comprehensive review of existing literature on pyrazole carboxamide derivatives, we have identified three high-priority therapeutic target classes for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide:

  • Protein Kinases: A significant body of research points to the potent inhibitory activity of pyrazole derivatives against various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.[5][6][7]

  • Cyclooxygenase (COX) Enzymes: Several pyrazole-containing compounds are known for their anti-inflammatory effects, which are often mediated through the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[1]

  • DNA and Associated Enzymes: Some pyrazole carboxamides have been shown to interact with DNA, either through direct binding to the minor groove or by inhibiting enzymes involved in DNA replication and repair, highlighting their potential as anticancer agents.[8]

The following sections will delve into the rationale for selecting these target classes and provide detailed experimental workflows for their validation.

Target Validation Workflow: A Multi-pronged Approach

To systematically investigate the interaction of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide with its potential targets, a multi-tiered validation workflow is proposed. This workflow is designed to provide a comprehensive understanding of the compound's mechanism of action, from initial target engagement to cellular effects.

G cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Cell-Based Assays A Molecular Docking C Biochemical Assays (e.g., Kinase Inhibition) A->C B Pharmacophore Modeling B->C D Biophysical Assays (e.g., SPR, ITC) C->D E Target Engagement Assays (e.g., CETSA) D->E F Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F

Figure 1: A multi-tiered workflow for target validation.

In Silico Screening: Predicting Target Interactions

The initial step in our workflow involves computational methods to predict the binding affinity and mode of interaction of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide with our prioritized target classes.

3.1.1. Molecular Docking

  • Objective: To predict the preferred binding orientation of the compound within the active site of the target protein and to estimate the binding affinity.

  • Methodology:

    • Obtain the 3D structures of the target proteins (e.g., various kinases, COX-1, COX-2) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

    • Generate a 3D conformation of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide using a molecular modeling software.

    • Perform molecular docking using software such as AutoDock or Glide, defining the binding site based on known ligand-binding pockets.

    • Analyze the docking poses and scoring functions to identify the most favorable binding mode.

3.1.2. Pharmacophore Modeling

  • Objective: To identify the key chemical features of known inhibitors of the target and to assess whether our compound of interest possesses these features.

  • Methodology:

    • Compile a set of known active ligands for the target of interest.

    • Generate a pharmacophore model that represents the essential 3D arrangement of chemical features required for biological activity.

    • Screen 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide against the generated pharmacophore model to determine its fit.

In Vitro Validation: Confirming Direct Target Engagement

Following the in silico predictions, the next crucial step is to experimentally validate the direct interaction between the compound and the purified target proteins.

3.2.1. Biochemical Assays

  • Objective: To quantify the inhibitory activity of the compound against the enzymatic function of the target.

  • Example Protocol: Kinase Inhibition Assay (e.g., against CDK2, FLT3, AKT1)[6]

    • Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP.

    • Add varying concentrations of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the kinase.

    • Measure the kinase activity by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

3.2.2. Biophysical Assays

  • Objective: To directly measure the binding affinity and thermodynamics of the compound-target interaction.

  • Methods:

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow different concentrations of the compound over the surface to measure the binding kinetics (association and dissociation rates).

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Cell-Based Assays: Assessing Cellular Efficacy

The final stage of the validation workflow involves evaluating the compound's activity in a cellular context to confirm target engagement and to observe its phenotypic effects.

3.3.1. Target Engagement Assays

  • Objective: To confirm that the compound interacts with its intended target within a living cell.

  • Example Protocol: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with varying concentrations of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

3.3.2. Phenotypic Assays

  • Objective: To measure the functional consequences of target engagement in cells.

  • Examples:

    • Cell Proliferation Assays (for anticancer activity): Treat cancer cell lines with the compound and measure cell viability over time using assays such as MTT or CellTiter-Glo®.

    • Apoptosis Assays: Assess the induction of programmed cell death using methods like Annexin V staining or caspase activity assays.

    • Cytokine Release Assays (for anti-inflammatory activity): Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in immune cells stimulated with an inflammatory agent.

G cluster_0 Compound cluster_1 Potential Targets cluster_2 Therapeutic Areas A 3-amino-N,N,1-trimethyl- 1H-pyrazole-5-carboxamide B Protein Kinases (CDK, FLT3, AKT) A->B C COX Enzymes A->C D DNA A->D E Oncology B->E G Neurodegenerative Diseases B->G F Inflammation C->F D->E

Figure 2: Potential therapeutic pathways for the compound.

Data Interpretation and Prioritization

The data generated from this comprehensive workflow will enable a robust assessment of the therapeutic potential of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

Assay Type Key Metrics Interpretation
Molecular Docking Binding Energy (kcal/mol), Docking ScoreLower binding energy suggests stronger predicted affinity.
Kinase Inhibition IC50 (nM or µM)Lower IC50 indicates higher potency.
SPR/ITC Kd (nM or µM)Direct measure of binding affinity; lower Kd indicates stronger binding.
CETSA ΔTm (°C)A significant thermal shift confirms intracellular target engagement.
Cell Proliferation GI50 (µM)Concentration required to inhibit cell growth by 50%.

By integrating the results from each stage, researchers can prioritize the most promising therapeutic targets for further preclinical and clinical development. A compound exhibiting potent in vitro inhibition, strong in-cell target engagement, and a desirable phenotypic effect would be a prime candidate for advancement.

Conclusion and Future Directions

While the therapeutic targets of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide are yet to be definitively established, the rich pharmacology of the pyrazole carboxamide scaffold provides a strong foundation for hypothesis-driven research. The multi-tiered workflow outlined in this guide offers a systematic and rigorous approach to identifying and validating its potential therapeutic targets. By combining computational, biochemical, biophysical, and cellular methodologies, researchers can efficiently elucidate the compound's mechanism of action and pave the way for its development as a novel therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling in relevant animal models to translate these promising in vitro findings into tangible clinical benefits.

References

  • Elementary Education Online. (n.d.). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review.
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (n.d.).
  • PubMed. (2011, October 15). Perspective: The Potential of Pyrazole-Based Compounds in Medicine.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023, October 12).
  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. (2025, September 30).
  • PubMed. (2022, September 20). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists.
  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
  • MDPI. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • Journal of Applied Pharmaceutical Science. (2023, April 8). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • PubMed. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
  • PMC. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • ResearchGate. (n.d.). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives | Request PDF.
  • PMC. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ACS Publications. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry.
  • Amerigo Scientific. (n.d.). 5-Amino-1H-pyrazole-3-carboxamide hydrochloride.
  • MedChemComm (RSC Publishing). (n.d.). 3-Aryl-N-aminoylsulfonylphenyl-1H-pyrazole-5-carboxamides: a new class of selective Rac inhibitors.
  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways.
  • PubMed. (2021, February 2). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents.
  • PubChem. (n.d.). 3-amino-1-methyl-1h-pyrazole-5-carboxamide.

Sources

Foundational

An In-depth Technical Guide to 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Abstract This technical guide provides a comprehensive overview of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, a member of the biologically significant pyrazole carboxamide class of compounds. While direct literat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, a member of the biologically significant pyrazole carboxamide class of compounds. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogs to present a detailed account of its probable synthesis, physicochemical properties, and potential biological activities. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the versatile pyrazole scaffold and its potential for therapeutic innovation.

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents across various disease areas.[2] The incorporation of a carboxamide functional group further enhances the pharmacological potential of the pyrazole core, allowing for diverse molecular interactions and fine-tuning of physicochemical properties.

Pyrazole and its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, antipyretic, antibacterial, antifungal, and anticancer properties.[3] The adaptability of the pyrazole scaffold allows for the synthesis of a vast library of compounds with tailored biological functions.[4] The 3-amino-pyrazole moiety, in particular, is a crucial building block for the synthesis of fused heterocyclic systems with significant therapeutic potential.[5]

This guide focuses on the specific derivative, 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, providing a scientifically grounded exploration of its chemistry and potential pharmacology based on the extensive knowledge of related compounds.

Synthesis and Molecular Characterization

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in a multi-step process, starting from readily available commercial reagents.

DOT Script for Proposed Synthetic Pathway:

Synthetic Pathway Proposed Synthesis of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide cluster_0 Step 1: Formation of β-Ketoester cluster_1 Step 2: Formation of β-Ketonitrile cluster_2 Step 3: Pyrazole Ring Formation cluster_3 Step 4: Hydrolysis and Amidation A Ethyl acetoacetate C Ethyl 3-(dimethylamino)but-2-enoate A->C Reaction with Dimethylamine B Dimethylamine F 3-Oxobutanenitrile C->F Claisen Condensation D Acetonitrile E Sodium Hydride H 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile F->H Cyclization with Methylhydrazine G Methylhydrazine I 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid H->I Acid Hydrolysis K 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide I->K Amidation J Dimethylamine

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization in a laboratory setting.

Step 1: Synthesis of Ethyl 3-(dimethylamino)but-2-enoate

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., toluene), add dimethylamine.

  • The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove water.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which can be purified by distillation.

Step 2: Synthesis of 3-Oxobutanenitrile

  • To a suspension of sodium hydride in anhydrous diethyl ether, a solution of acetonitrile is added dropwise at 0°C.

  • The mixture is stirred at room temperature for a specified period.

  • A solution of ethyl 3-(dimethylamino)but-2-enoate in diethyl ether is then added dropwise.

  • The reaction is quenched with a dilute acid, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to give the β-ketonitrile.

Step 3: Synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile

  • The 3-oxobutanenitrile is dissolved in ethanol.

  • Methylhydrazine is added to the solution, and the mixture is refluxed.[6]

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is evaporated, and the resulting solid is purified by recrystallization.

Step 4: Synthesis of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

  • The 3-amino-1-methyl-1H-pyrazole-5-carbonitrile is subjected to acidic hydrolysis (e.g., using concentrated HCl) to yield the corresponding carboxylic acid.

  • The carboxylic acid is then converted to the acid chloride using a standard chlorinating agent (e.g., thionyl chloride).

  • The crude acid chloride is dissolved in an inert solvent and reacted with an excess of dimethylamine to form the final carboxamide.

  • The product is purified by column chromatography.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. These values are estimated based on the structure and data from similar compounds.

PropertyPredicted Value
Molecular Formula C₈H₁₄N₄O
Molecular Weight 182.22 g/mol
Appearance White to off-white solid
Melting Point 120-130 °C (estimated)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
LogP 0.5 - 1.5 (estimated)

Potential Biological Activities and Therapeutic Applications

The pyrazole carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.[1][3] While the specific biological profile of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide has not been reported, we can infer its potential activities based on structurally related compounds.

Antimicrobial and Antifungal Activity

Numerous pyrazole carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[3] These compounds often exert their effects by interfering with essential cellular processes in microorganisms. The structural features of the target compound, including the amino and carboxamide groups, could facilitate interactions with microbial enzymes or cellular components.

Anti-inflammatory and Analgesic Effects

The pyrazole core is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic activities of many pyrazole derivatives have been well-documented.[1] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Anticancer Potential

Recent research has highlighted the anticancer potential of pyrazole derivatives.[4] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for cancer cell survival. The 3-amino-pyrazole moiety is a common feature in many kinase inhibitors, suggesting that the target compound could be explored for its activity against various protein kinases involved in cancer progression.

DOT Script for Potential Biological Activities:

Biological Activities Potential Biological Activities of the Pyrazole Carboxamide Scaffold Pyrazole Carboxamide Scaffold Pyrazole Carboxamide Scaffold Antimicrobial Activity Antimicrobial Activity Pyrazole Carboxamide Scaffold->Antimicrobial Activity Anti-inflammatory Activity Anti-inflammatory Activity Pyrazole Carboxamide Scaffold->Anti-inflammatory Activity Anticancer Activity Anticancer Activity Pyrazole Carboxamide Scaffold->Anticancer Activity

Caption: Overview of key biological activities associated with the pyrazole carboxamide scaffold.

In Vitro and In Vivo Assessment Strategies

To validate the predicted biological activities of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, a systematic approach involving both in vitro and in vivo studies would be necessary.

In Vitro Assays

The following table outlines key in vitro assays to explore the compound's biological profile.

Biological ActivityIn Vitro Assay
Antimicrobial Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.
Anti-inflammatory COX-1/COX-2 inhibition assays; Lipopolysaccharide (LPS)-induced cytokine release assays in macrophages.
Anticancer Cell viability assays (e.g., MTT, XTT) on a panel of cancer cell lines; Apoptosis assays (e.g., Annexin V/PI staining); Kinase inhibition assays.
In Vivo Models

Promising in vitro results would warrant further investigation in relevant animal models.

  • Antimicrobial: Murine models of systemic or localized infection.

  • Anti-inflammatory: Carrageenan-induced paw edema model in rats; Collagen-induced arthritis model in mice.

  • Anticancer: Xenograft models using human cancer cell lines implanted in immunocompromised mice.

Future Directions and Conclusion

While the existing literature does not provide direct data on 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, this guide has established a strong scientific rationale for its synthesis and biological evaluation. The versatile pyrazole carboxamide scaffold, coupled with the specific substitution pattern of the target molecule, suggests a high probability of interesting pharmacological properties.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive screening of its biological activities. The insights gained from such studies could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles. The exploration of this and other novel pyrazole derivatives continues to be a promising avenue in the quest for new medicines.

References

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(12):649-661.
  • Oriental Journal of Chemistry, 2005, 21(2).
  • Journal of Current Pharmaceutical Research, 2013, 3(2), 834-843. Current status of pyrazole and its biological activities.
  • Molecules, 2021, 26(11), 3307. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • Molecules, 2009, 14(1), 132-145. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 1338-1348.
  • ARKIVOC, 2012, (iii), 49-65. Synthesis of 3-(2-aminoethyl)
  • Journal of the Chemical Society of Pakistan, 2012, 34(4), 933-939.
  • Chemistry, 2022, 4(3), 1033-1081. Recent Advances in Synthesis and Properties of Pyrazoles.
  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems; Attanasi, O. A., Spinelli, D., Eds.; Italian Society of Chemistry: Rome, Italy, 2015; Vol. 19, pp 1-38.
  • CN101475533B.
  • International Journal of Organic Chemistry, 2020, 10, 63-76. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Molecules, 2024, 29(2), 481.
  • Bangladesh Journal of Pharmacology, 2023, 18(4), 235-244. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound.
  • Molecules, 2021, 26(12), 3734. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Molecules, 2021, 26(12), 3734. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Sigma-Aldrich. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride.
  • Sigma-Aldrich. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride.
  • Molecules, 2019, 24(24), 4606. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Journal of Molecular Structure, 2023, 1289, 135832. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Authored by: A Senior Application Scientist Introduction 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] The biological efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Therefore, the development of robust and efficient purification strategies is a critical step in the synthesis and manufacturing of such compounds.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the purification of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. It outlines various purification techniques, explains the underlying scientific principles, and offers step-by-step protocols. The methodologies described herein are designed to be self-validating and are grounded in established chemical principles and practices.

Understanding the Target Molecule and Potential Impurities

A rational approach to purification begins with an understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.

Target Molecule: 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

  • Structure: The molecule possesses a pyrazole core, a primary amino group, a tertiary carboxamide, and three methyl groups.

  • Key Functional Groups:

    • Basic Amino Group: Can be protonated, allowing for acid-base extraction techniques.

    • Amide Group: Generally neutral, but can participate in hydrogen bonding.

    • Pyrazole Ring: Aromatic and capable of pi-pi stacking interactions.

  • Expected Properties: Likely to be a solid at room temperature with moderate polarity.

Anticipated Impurities from a Plausible Synthetic Route:

A common route to synthesize N-substituted pyrazole carboxamides involves the amidation of a pyrazole carboxylic acid or its activated derivative.[3][4] A plausible synthesis for the target compound could involve the reaction of a suitable pyrazole carboxylic acid with dimethylamine.

Potential impurities may include:

  • Unreacted Starting Materials: The pyrazole carboxylic acid precursor.

  • Reagents and Catalysts: Coupling agents (e.g., EDCI, HOBT), bases (e.g., triethylamine), and solvents.[1]

  • Side-Products: Products from side reactions, such as the hydrolysis of an activated ester intermediate.

  • Isomers: Positional isomers if the starting pyrazole is not appropriately substituted.

Purification Strategies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are detailed protocols for the most common and effective techniques for purifying 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system.

Principle: The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution (mother liquor).

Protocol for Recrystallization
  • Solvent Screening:

    • Place a small amount of the crude product (10-20 mg) in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, and mixtures thereof) to each tube.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • For this compound, a polar protic solvent like ethanol or isopropanol, or a mixture of ethyl acetate and a non-polar solvent like heptane, is a good starting point. Good quality single crystals of a similar compound were obtained from a 1:2:3 mixed solvent of ethyl acetate–dichloromethane–petroleum ether.[3]

  • Dissolution:

    • Place the crude 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough solvent to completely dissolve the solid at the boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor (Oiling out)
Ethyl Acetate/Heptane (e.g., 1:1)InsolubleSolubleGood
TolueneInsolubleSparingly Soluble-
WaterSparingly SolubleSolubleMay form hydrates

Causality Behind Experimental Choices: The choice of a single solvent versus a mixed solvent system is crucial. If a single solvent does not provide the desired solubility profile, a mixed solvent system is employed. In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble) and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool, promoting crystallization.

Column Chromatography: For High Purity Separation

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Principle: A solution of the crude product is loaded onto a column packed with a stationary phase. The eluent is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, leading to separation.

Protocol for Column Chromatography
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. For similar pyrazole carboxamides, solvent systems like methanol-chloroform have been used.[1] A gradient of increasing polarity (e.g., from 100% dichloromethane to a mixture of dichloromethane and methanol) can be effective.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully add the sample to the top of the column.

  • Elution:

    • Pass the eluent through the column and collect fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: TLC Analysis for Eluent Selection

Eluent System (Hexane:Ethyl Acetate)Rf of Target CompoundRf of Impurity 1Rf of Impurity 2
9:10.10.00.2
7:30.30.10.5
1:10.60.40.8

Expertise & Experience: An Rf value between 0.2 and 0.4 generally provides the best separation in column chromatography. If the spots are too close, a shallower solvent gradient or an isocratic elution with a less polar solvent system should be used.

Acid-Base Extraction: Exploiting Chemical Properties

This technique is particularly useful for separating acidic, basic, and neutral compounds. Given the basic amino group on the pyrazole ring, an acid-base extraction can be an effective preliminary purification step.

Principle: The crude mixture is dissolved in an organic solvent and washed with an acidic solution. The basic target compound will be protonated and move into the aqueous acidic layer, while neutral and acidic impurities remain in the organic layer. The aqueous layer is then basified, and the deprotonated target compound is extracted back into an organic solvent.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an immiscible organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separation: Separate the aqueous layer (containing the protonated product) from the organic layer (containing neutral and acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8).

  • Back-Extraction: Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 3-amino-N,N,1-trimethyl- 1H-pyrazole-5-carboxamide Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Recrystallization Recrystallization Acid_Base->Recrystallization For High Purity Column_Chromatography Column Chromatography Acid_Base->Column_Chromatography For Difficult Separations Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of the target compound.

Logical Decision Making in Purification Strategy

Decision_Tree Start Assess Crude Purity (TLC/¹H NMR) High_Purity High Purity (>90%)? Start->High_Purity Major_Impurities Identify Major Impurities High_Purity->Major_Impurities No Recrystallize Recrystallization High_Purity->Recrystallize Yes Column_Chrom Column Chromatography Major_Impurities->Column_Chrom Neutral/Similar Polarity Impurities Acid_Base Acid-Base Extraction Major_Impurities->Acid_Base Acidic/Basic Impurities Final_Purity Analyze Final Purity (LC-MS, NMR) Recrystallize->Final_Purity Column_Chrom->Final_Purity Acid_Base->Recrystallize Follow-up Polishing Acid_Base->Column_Chrom If Impurities Remain

Caption: A decision tree for selecting the optimal purification strategy.

Trustworthiness: Self-Validating Systems

Every protocol described must be a self-validating system. This is achieved through:

  • In-Process Monitoring: Using techniques like TLC to monitor the progress of column chromatography ensures that fractions are collected correctly.

  • Purity Assessment: The purity of the final product should be assessed by orthogonal analytical methods, such as:

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Yield Calculation: Accurate calculation of the yield at each step helps in evaluating the efficiency of the purification method.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. [Link]

Sources

Application

"3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide" analytical methods for quantification

Introduction & Scope This application note details the analytical protocols for the quantification of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (referred to herein as ATP-5C ). This molecule is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the analytical protocols for the quantification of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (referred to herein as ATP-5C ). This molecule is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other pyrazole-based pharmaceutical active ingredients (APIs).

Chemical Context

ATP-5C is a polar, basic heterocycle containing a primary amine at the 3-position and a tertiary dimethylamide at the 5-position. Its physicochemical properties present specific chromatographic challenges:

  • Polarity: The molecule is highly hydrophilic, leading to poor retention on standard C18 columns under acidic conditions.

  • Basicity: The primary amine (approximate pKa ~4.0–5.0) can interact with residual silanols on silica-based columns, causing peak tailing.

  • Detection: The pyrazole ring offers UV absorbance, but trace quantification (e.g., for genotoxic impurity screening) requires Mass Spectrometry (MS).

Objective

To provide two validated methods complying with ICH Q2(R2) guidelines:

  • Method A (High-pH RP-HPLC): For assay, purity, and process control (UV Detection).

  • Method B (LC-MS/MS): For trace impurity quantification (LOD < 10 ng/mL).

Analytical Strategy & Workflow

The following decision tree outlines the selection criteria for the appropriate method based on the analytical need (Assay vs. Trace Analysis).

AnalyticalWorkflow Start Sample Type ProcessSample Process Intermediate (>95% Purity) Start->ProcessSample TraceSample Final API Impurity (<0.1% Level) Start->TraceSample MethodA Method A: High pH RP-HPLC (UV @ 254 nm) ProcessSample->MethodA Assay/Purity Decision Sensitivity Req. TraceSample->Decision MethodB Method B: LC-MS/MS (ESI+ MRM) Decision->MethodA > 0.05% w/w Decision->MethodB < 10 ppm

Figure 1: Analytical decision matrix for selecting the appropriate quantification protocol.

Method A: High-pH Reversed-Phase HPLC (Assay & Purity)

Principle: At low pH (e.g., 0.1% Formic Acid), the 3-amino group is protonated (


), making the molecule extremely polar and prone to eluting in the void volume. By utilizing a High pH (pH 10)  mobile phase, the amine remains neutral, significantly increasing hydrophobicity and retention on the C18 stationary phase while suppressing silanol ionization.
Chromatographic Conditions
ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance)
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid Particle) Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5.0 µL
Detection UV at 254 nm (Primary) and 220 nm (Secondary)
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.04060
10.0595
12.0595
12.1955
15.0955
Sample Preparation (Assay)
  • Stock Solution: Weigh 10.0 mg of ATP-5C Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A. (Conc: 100 µg/mL).

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5
      
    • Theoretical Plates (

      
      ): > 5000
      
    • %RSD (n=6 injections): < 1.0%

Method B: LC-MS/MS (Trace Quantification)

Principle: For quantifying ATP-5C as a potential impurity in a final drug substance, high sensitivity is required. A standard acidic mobile phase is used here to promote ionization (


) in Positive Electrospray Ionization (ESI+). While retention is lower than Method A, the specificity of MRM (Multiple Reaction Monitoring) compensates for matrix effects.
Mass Spectrometry Parameters
ParameterSetting
Ion Source ESI Positive (

)
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Cone Gas 50 L/hr
Desolvation Gas 800 L/hr
Precursor Ion 169.1 m/z

Product Ions 124.1 m/z (Quantifier - Loss of

) 83.0 m/z (Qualifier - Pyrazole ring fragment)
Chromatographic Conditions (LC-MS)
  • Column: Waters Cortecs T3 or Agilent Zorbax SB-Aq (Designed for polar retention), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B); 1-5 min (2% -> 50% B); 5-7 min (95% B).

Method Validation (ICH Q2(R2) Summary)

The following validation parameters must be verified internally before routine use.

Specificity
  • Protocol: Inject the solvent blank, placebo matrix, and forced degradation samples (Acid/Base/Oxidation).

  • Acceptance: No interfering peaks at the retention time of ATP-5C (approx 4.5 min in Method A). Peak purity angle < Purity threshold (if using PDA).

Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • Method A: 50% to 150% of target concentration (e.g., 50–150 µg/mL).

    • Method B: 1 ng/mL to 100 ng/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)
  • Protocol: Spike ATP-5C into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0% (Method A); 80% – 120% (Method B).

Troubleshooting & Causality

Troubleshooting Issue Problem: Peak Tailing Cause1 Silanol Interaction Issue->Cause1 Cause2 Column Overload Issue->Cause2 Solution1 Increase pH (Switch to Method A) Cause1->Solution1 Solution2 Increase Buffer Conc. (to 20mM) Cause1->Solution2

Figure 2: Troubleshooting logic for common peak shape issues with aminopyrazoles.

  • Peak Tailing: Aminopyrazoles are notorious for tailing on standard silica. If Method A shows tailing, ensure the column is a "Hybrid" type (e.g., Ethylene Bridged Hybrid - BEH) which resists high pH dissolution and has fewer active silanols.

  • Retention Drift: If retention time decreases over time in Method A, the high pH may be degrading the silica (if not using a hybrid column). Ensure the column is rated for pH > 10.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4]

  • Waters Corporation. (2021). Strategies for the Analysis of Polar Basic Compounds. Application Note 720001234EN.

  • Agilent Technologies. (2020). Analysis of Heterocyclic Amines using High pH Mobile Phases. Agilent Technical Overview.

  • Dolan, J. W. (2018). LCGC North America. "The Effect of pH on Retention of Acids and Bases in Reversed-Phase HPLC."

Sources

Method

Application Notes and Protocols for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide in Agrochemical Research

Introduction: The Significance of Pyrazole Carboxamides in Modern Agriculture The pyrazole carboxamide scaffold represents a cornerstone in the development of modern agrochemicals, demonstrating remarkable versatility an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carboxamides in Modern Agriculture

The pyrazole carboxamide scaffold represents a cornerstone in the development of modern agrochemicals, demonstrating remarkable versatility and efficacy.[1] This class of compounds has given rise to a significant number of commercial fungicides and insecticides, playing a pivotal role in global food security.[2][3] Pyrazole carboxamides are renowned for their potent and often specific modes of action, which include the disruption of vital biological processes in target pests and pathogens.[4]

This technical guide focuses on a representative member of this class, 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide . While specific public-domain data on this exact molecule is nascent, its structural features suggest its potential as a valuable tool in agrochemical discovery. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its potential biological activity and guiding its experimental application. The methodologies outlined herein are grounded in the established principles of agrochemical research and the known characteristics of the broader pyrazole carboxamide family.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a test compound is fundamental to successful experimental design and data interpretation. For 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, the following parameters should be determined empirically.

PropertyAnticipated Range/CharacteristicImportance in Agrochemical Research
Molecular Formula C₇H₁₂N₄OEssential for concentration calculations and analytical characterization.
Molecular Weight 168.20 g/mol Foundational for preparing solutions of known molarity.
Appearance White to off-white solidA visual check for purity and stability.
Solubility Variable in organic solvents (e.g., DMSO, acetone, methanol); likely low in waterCritical for formulation development and bioassay preparation.[5]
Melting Point To be determinedAn indicator of purity.
Stability To be determinedImportant for storage conditions and understanding environmental fate.

Safety and Handling Precautions: Based on related compounds, 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Hypothesized Mechanism of Action: Targeting Fungal Respiration

Many fungicidal pyrazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs).[2][4][8] This enzyme, also known as Complex II, is a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt fungal respiration, leading to a cascade of detrimental effects:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[2]

  • Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.[2]

  • Disruption of Cellular Metabolism: Inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[2][4]

This targeted inhibition ultimately results in the cessation of fungal growth and cell death.[5]

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Q Complex_I->Ubiquinone e- Complex_II Complex II (SDH) Fumarate Fumarate Complex_II->Fumarate Complex_II->Ubiquinone e- transfer Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Succinate Succinate Succinate->Complex_II e- Ubiquinol QH2 Ubiquinol->Complex_III e- Compound 3-amino-N,N,1-trimethyl- 1H-pyrazole-5-carboxamide Compound->Complex_II Inhibition

Caption: Hypothesized mechanism of action for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide as an SDHI.

Experimental Protocols

The following protocols provide a starting point for the evaluation of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

Protocol 1: Stock Solution Preparation and Solubility Assessment

Objective: To prepare a high-concentration stock solution and determine the compound's solubility in common laboratory solvents.

Materials:

  • 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Acetone, analytical grade

  • Methanol, analytical grade

  • Sterile deionized water

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Microcentrifuge tubes and sterile vials

Procedure:

  • Stock Solution Preparation: a. Accurately weigh 10 mg of the compound and transfer it to a sterile vial. b. Add DMSO to create a 100 mM stock solution. The required volume can be calculated using the formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L). c. Vortex thoroughly and use a sonicator if necessary to ensure complete dissolution. d. Store the stock solution at -20°C, protected from light.

  • Solubility Assessment: a. Prepare serial dilutions of the compound in various solvents (e.g., DMSO, acetone, methanol, water) starting from a high concentration (e.g., 10 mg/mL). b. Vortex each dilution for 2 minutes. c. Visually inspect for any precipitate. d. If a precipitate is present, centrifuge the tube and re-examine. The highest concentration that remains a clear solution is the approximate solubility.

Protocol 2: In Vitro Antifungal Screening

Objective: To assess the fungicidal activity of the compound against a panel of common plant pathogenic fungi.[9][10]

Materials:

  • Compound stock solution (from Protocol 1)

  • Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani, Alternaria porri)[9][11]

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Media Preparation: a. Prepare PDA according to the manufacturer's instructions and autoclave. b. Allow the media to cool to approximately 50-55°C. c. Add the compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a solvent control plate containing only DMSO. d. Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Fungal Inoculation: a. From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

  • Incubation and Data Collection: a. Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark. b. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours). c. Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. d. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value through probit analysis.[11][12]

Protocol 3: Preliminary Insecticidal Screening

Objective: To evaluate the potential insecticidal activity of the compound against common agricultural pests.[13][14]

Materials:

  • Compound stock solution (from Protocol 1)

  • Target insects (e.g., aphids (Aphis craccivora), diamondback moth larvae (Plutella xylostella))[14][15]

  • Leaf discs or artificial diet

  • Surfactant (e.g., Triton X-100)

  • Spray tower or micropipette

  • Ventilated containers for insects

Procedure:

  • Preparation of Treatment Solutions: a. Prepare a series of dilutions of the compound in sterile water containing a small amount of surfactant (e.g., 0.01%) to ensure even spreading. Typical test concentrations might range from 1 to 500 mg/L. b. Include a control group treated only with the water-surfactant solution.

  • Application Method (Leaf Dip Bioassay for Aphids): a. Dip leaf discs (e.g., fava bean) into the treatment solutions for 10-15 seconds. b. Allow the leaf discs to air dry in a fume hood. c. Place the treated leaf discs in petri dishes containing a moist filter paper. d. Introduce a known number of aphids (e.g., 10-20) onto each leaf disc.

  • Incubation and Assessment: a. Maintain the containers at an appropriate temperature and photoperiod for the insect species. b. Assess mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead. c. Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula. d. Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) if a dose-response is observed.

Workflow for Agrochemical Candidate Evaluation

The following diagram illustrates a generalized workflow for the initial screening and evaluation of a novel compound like 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

Agrochemical_Screening_Workflow Start Compound Synthesis/ Acquisition PhysChem Physicochemical Characterization Start->PhysChem Primary_Screening Primary Screening (In Vitro) PhysChem->Primary_Screening Fungicidal Fungicidal Assay (Mycelial Growth) Primary_Screening->Fungicidal Insecticidal Insecticidal Assay (e.g., Leaf Dip) Primary_Screening->Insecticidal Hit_Identified Hit Identification Fungicidal->Hit_Identified Insecticidal->Hit_Identified Secondary_Screening Secondary Screening (In Vivo / Greenhouse) Hit_Identified->Secondary_Screening Active Lead_Opt Lead Optimization Hit_Identified->Lead_Opt Inactive/ Modify MOA Mechanism of Action Studies Secondary_Screening->MOA End Candidate for Field Trials Secondary_Screening->End Promising Candidate MOA->Lead_Opt Lead_Opt->Start New Analogs

Caption: A generalized workflow for the evaluation of a new agrochemical candidate.

Conclusion and Future Directions

The protocols and information presented in this guide offer a robust starting point for investigating the agrochemical potential of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. Based on the well-established bioactivity of the pyrazole carboxamide class, this compound warrants evaluation as both a potential fungicide, likely acting as an SDHI, and an insecticide. Positive results in these primary screens should be followed by more extensive secondary screening on a wider range of pathogens and pests, greenhouse trials, and detailed mechanism of action studies. This structured approach will enable a thorough and efficient assessment of its potential as a novel crop protection agent.

References

  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem. (URL: )
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). (URL: )
  • Carboxamides: Knowing more about these important fungicides - 3tentos. (2022, January 10). (URL: )
  • What is the new Pyridazine pyrazole carboxamides (PPCs) insecticide developed by BASF Co., Ltd.? - Guidechem. (2024, February 20). (URL: )
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Public
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl). (URL: )
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Fluxapyroxad - Wikipedia. (URL: )
  • Fluxapyroxad - Minnesota Department of Agriculture. (URL: )
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Public
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - ResearchG
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Public
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar. (2020, September 14). (URL: )
  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae - ACS Public
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (2008, December 29). (URL: )
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22). (URL: )
  • Synthesis of 3-(2-aminoethyl)
  • 3-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 17118319 - PubChem. (URL: )
  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR | Sigma-Aldrich. (URL: )
  • and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - Semantic Scholar. (2022, July 25). (URL: )
  • KR20160072215A - Insecticidal active mixtures comprising carboxamide compound - Google P
  • WO2024174912A1 - Pyrazole carboxamide compound and use thereof - Google P
  • (PDF)
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. (2007, March 27). (URL: )
  • 3-Amino-5-phenyl-1H-pyrazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (URL: )
  • 5-Amino-1H-pyrazole-3-carboxamide hydrochloride - Amerigo Scientific. (URL: )

Sources

Application

Application Notes &amp; Protocols: A Tiered Approach to In Vivo Formulation of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Introduction: The Challenge of "Brick Dust" In preclinical drug development, promising new chemical entities (NCEs) often exhibit poor aqueous solubility, a characteristic colloquially known as "brick dust".[1][2] This p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of "Brick Dust"

In preclinical drug development, promising new chemical entities (NCEs) often exhibit poor aqueous solubility, a characteristic colloquially known as "brick dust".[1][2] This presents a significant hurdle for in vivo evaluation, as a compound must be in solution to be absorbed and exert its pharmacological effect.[3] This guide details a structured, tiered approach to developing a suitable parenteral or oral formulation for "3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide" (Compound X), a representative novel pyrazole carboxamide derivative. The strategies outlined here are broadly applicable to many poorly soluble compounds encountered in discovery and preclinical research.[4]

The primary objective is to achieve a formulation that can deliver the desired dose in a small, well-tolerated volume, without the vehicle itself producing confounding biological effects.[5][6] Our approach prioritizes simplicity and safety, escalating in complexity only as required to meet the target concentration.

Physicochemical Profile & Initial Considerations

While specific experimental data for Compound X is proprietary, its structure suggests key physicochemical properties that guide our formulation strategy.

  • Structure: A substituted pyrazole ring, a known pharmacophore in many biologically active compounds.[7][8]

  • Functional Groups: Contains an amine (weakly basic) and a carboxamide. The N,N,1-trimethyl substitutions increase lipophilicity.

  • Predicted Properties:

    • High Lipophilicity (High LogP): The molecule is expected to be poorly soluble in aqueous media.

    • Weak Base (pKa ~3-5): The amino group offers a handle for pH-dependent solubility enhancement. Solubility is expected to increase at lower pH.[2]

    • High Melting Point: Likely a stable, crystalline solid, which can further limit dissolution.[8]

These properties suggest that simple aqueous vehicles are unlikely to suffice, and solubility enhancement techniques will be necessary.[1]

A Tiered Strategy for Formulation Development

A systematic, tiered screening process is the most efficient method to identify a viable formulation. The process begins with the simplest, most desirable vehicles and progresses to more complex systems.

G cluster_0 Tier 1: Aqueous Systems cluster_1 Tier 2: Co-Solvent Systems cluster_2 Tier 3: Solubilizing Excipients cluster_3 Tier 4: Complex Formulations T1_Aqueous Saline / 5% Dextrose (D5W) T1_pH pH Adjustment (e.g., pH 4) T1_Aqueous->T1_pH Inadequate Solubility T2_CoSolvent Screen Co-solvents (PEG 300, PG, DMSO) T1_pH->T2_CoSolvent Inadequate Solubility T3_Cyclodextrin Cyclodextrins (HP-β-CD, SBE-β-CD) T2_CoSolvent->T3_Cyclodextrin Inadequate Solubility or Vehicle Toxicity T3_Surfactant Surfactants (Tween 80, Kolliphor® EL) T4_Suspension Micronized Suspension (Fallback for PO) T3_Surfactant->T4_Suspension Inadequate Solubility end Viable Formulation T4_Suspension->end start Start: Compound X Powder start->T1_Aqueous

Caption: Tiered workflow for preclinical formulation development.

PART A: PROTOCOLS FOR SOLUBILITY SCREENING & FORMULATION PREPARATION

Protocol 1: Tier 1 - Aqueous Solubility & pH Modification

This protocol establishes a baseline for the compound's aqueous solubility and assesses the impact of pH adjustment, a key strategy for weakly basic compounds.[2]

Objective: Determine the solubility of Compound X in isotonic saline and an acidic buffer.

Materials:

  • Compound X

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Citrate Buffer (50 mM, pH 4.0), sterile

  • 2 mL Screw-cap vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 2 mg of Compound X into each of two separate vials.

  • To the first vial, add 1.0 mL of sterile saline.

  • To the second vial, add 1.0 mL of pH 4.0 citrate buffer.

  • Cap the vials tightly and vortex vigorously for 2 minutes.

  • Place the vials on a rotator at room temperature for 4-6 hours to allow them to reach equilibrium.

  • Visually inspect for undissolved material.

  • If solid remains, centrifuge the vials at 10,000 x g for 10 minutes to pellet the excess compound.

  • Carefully collect the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

Interpretation:

  • If the target concentration is achieved in saline, this is the preferred vehicle.

  • If solubility is significantly higher at pH 4.0, an acidic buffer may be a viable formulation, provided the pH is tolerable for the intended route of administration.[9]

Protocol 2: Tier 2 - Co-Solvent System Screening

Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[10] This protocol screens common, well-tolerated co-solvents.

Objective: To determine the solubility of Compound X in various binary and ternary co-solvent systems.

Materials:

  • Compound X

  • Dimethyl sulfoxide (DMSO), Endotoxin-free

  • Polyethylene Glycol 300 or 400 (PEG 300/400), NF Grade

  • Propylene Glycol (PG), USP Grade

  • Tween® 80 (Polysorbate 80), NF Grade

  • Sterile Saline or 5% Dextrose in Water (D5W)

Procedure:

  • Prepare a high-concentration stock solution of Compound X (e.g., 50 mg/mL) in 100% DMSO. Gentle warming (37°C) may aid dissolution.[11]

  • In separate vials, prepare the co-solvent/surfactant blends outlined in the table below.

  • Spike a small volume of the DMSO stock solution into each blend to achieve the final target concentration of Compound X. For example, to make 1 mL of a 5 mg/mL solution in 10% DMSO/40% PEG 300/50% Saline, add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG 300, vortex, then slowly add 500 µL of saline while vortexing.[11]

  • Observe each solution for clarity immediately after preparation and after 1 hour at room temperature. A stable, clear solution is the desired endpoint.

Table 1: Example Co-Solvent Screening Vehicles

Vehicle IDComposition (% v/v)Purpose
V-110% DMSO / 90% SalineCommon starting point
V-210% DMSO / 40% PEG 300 / 50% SalinePEG improves solubility and is well-tolerated[5]
V-330% PEG 300 / 70% SalineDMSO-free option
V-410% DMSO / 30% PG / 60% D5WPG is another common co-solvent
V-55% Tween 80 / 95% SalineSurfactant-only system
V-610% DMSO / 5% Tween 80 / 85% SalineCo-solvent plus surfactant for enhanced effect[12]

Causality: The order of addition is critical. Adding the aqueous component last and slowly to the organic phase prevents the drug from precipitating out of solution.[11]

Protocol 3: Tier 3 - Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within their core and presenting a hydrophilic exterior.[13][14] This often improves solubility and can reduce vehicle-related toxicity.[15]

Objective: To prepare a solution of Compound X using a modified cyclodextrin.

Materials:

  • Compound X

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

  • Water for Injection (WFI) or appropriate buffer (e.g., citrate buffer, pH 4.5)

Procedure:

  • Prepare a 30-40% (w/v) solution of the chosen cyclodextrin in WFI or buffer. For example, dissolve 40 g of SBE-β-CD in WFI and bring the final volume to 100 mL.

  • Weigh the required amount of Compound X and add it to the cyclodextrin solution.

  • Vortex vigorously. Sonication in a bath sonicator for 15-30 minutes can significantly accelerate complexation.

  • Allow the solution to equilibrate for several hours or overnight at room temperature.

  • Visually inspect for clarity. If needed, filter through a 0.22 µm syringe filter to remove any undissolved particles before administration.

G cluster_0 Co-Solvent Solubilization cluster_1 Cyclodextrin Solubilization cosolvent Co-solvent (e.g., PEG 300) Reduces solvent polarity drug_cosolvent Drug Molecule Dispersed in modified bulk solvent cosolvent->drug_cosolvent Solubilizes cyclodextrin Cyclodextrin (Host) Hydrophobic Core Hydrophilic Exterior drug_cd Drug Molecule (Guest) Encapsulated in CD core cyclodextrin->drug_cd Forms Inclusion Complex caption Mechanisms of solubility enhancement.

Caption: Mechanisms of solubility enhancement.

PART B: IN VIVO STUDY DESIGN & CONSIDERATIONS

Successful in vivo studies depend not only on the formulation but also on its appropriate administration and the inclusion of proper controls.

Vehicle Tolerability Study

Trustworthiness: Before initiating a definitive efficacy or pharmacokinetic study, it is mandatory to conduct a vehicle tolerability study. This ensures that any observed effects are due to the test compound and not the formulation vehicle.[5][16]

Protocol:

  • Administer the final chosen vehicle (without Compound X) to a small cohort of animals (n=2-3).

  • Use the same route, volume, and dosing schedule planned for the main study.

  • Observe the animals closely for signs of toxicity or distress (e.g., lethargy, ruffled fur, ataxia, injection site irritation) for at least 24-48 hours.

Route of Administration & Dose Volume

The choice of formulation directly impacts the feasible routes of administration. Intravenous (IV) formulations must be sterile, clear solutions, free of particulates.[9][17] Oral (PO) and intraperitoneal (IP) routes can accommodate solutions or, as a last resort, suspensions.[18]

Table 2: Recommended Maximum Dosing Volumes in Rodents

SpeciesRouteMax Volume (mL/kg)Reference
MouseIV (bolus)5[9][19]
IP10[9][19]
PO (gavage)10[19]
SC5[9][19]
RatIV (bolus)5[9][19]
IP10[9][19]
PO (gavage)10[19]
SC5[9][19]

Note: These volumes represent general guidelines for single administrations.[19] For irritating substances or repeated dosing, smaller volumes should be considered.[17][20] Always consult with institutional veterinary staff and IACUC guidelines.[9]

Pharmacokinetic Impact of Formulation

It is critical to recognize that the formulation can dramatically alter the pharmacokinetic (PK) profile of a compound.

  • Co-solvents and Surfactants: Can alter drug distribution and metabolism.

  • Cyclodextrins: Can change the free fraction of the drug in plasma, affecting its clearance and volume of distribution.

  • Suspensions (PO): Absorption will be rate-limited by dissolution, leading to lower Cmax and delayed Tmax compared to a solution.

Therefore, the formulation used in pivotal toxicology studies should be as close as possible to the one intended for clinical use to ensure the non-clinical safety data is relevant.[21]

Conclusion

Formulating poorly soluble compounds like "3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide" for in vivo studies is a methodical process of balancing solubility, stability, and tolerability. By employing a tiered screening approach, researchers can efficiently identify a suitable vehicle. The protocols and considerations outlined in this guide provide a robust framework for developing formulations that enable reliable and reproducible preclinical evaluation, ultimately accelerating the drug development process. Adherence to best practices, including mandatory vehicle tolerability studies and careful consideration of administration volumes, is paramount for generating high-quality, interpretable data.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Jadhav, N. R., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • Rathi, P., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Available at: [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Costa, E., et al. (2021, February 15). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. PubMed. Available at: [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Poudel, S., et al. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available at: [Link]

  • Singh, B., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Michigan State University. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Available at: [Link]

  • Uekama, K., et al. (n.d.). Design and Evaluation of Cyclodextrin-Based Drug Formulation. J-Stage. Available at: [Link]

  • Costa, E., et al. (2021). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. ResearchGate. Available at: [Link]

  • Molecules. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available at: [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Available at: [Link]

  • Carbone, L. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available at: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Olatunji, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Catalysts. (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Available at: [Link]

  • Drexel University. (2024, September 17). Dosing Volume. Available at: [Link]

  • San Diego State University. (n.d.). IACUC Guidelines. Research | SDSU. Available at: [Link]

  • Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Available at: [Link]

  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Available at: [Link]

  • ResearchGate. (2025, August 9). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Available at: [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023, April 8). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Available at: [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Available at: [Link]

  • Pubrica. (n.d.). ICH Guidelines for Clinical Trials & Drug Development. Available at: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]

  • ResearchGate. (2025, August 9). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]

  • Li, P., & Zhao, L. (n.d.). Developing early formulations: Practice and perspective. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Available at: [Link]

  • Amerigo Scientific. (n.d.). 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • ResearchGate. (2025, August 6). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide" synthesis yield improvement

Topic: Yield Improvement for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide Ticket ID: APZ-505-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Yield Trap" Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide Ticket ID: APZ-505-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

Synthesizing 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide presents a classic "chemoselectivity vs. regioselectivity" conflict. Researchers often encounter three specific bottlenecks that cap yields below 40%:

  • Regiochemical Scrambling: Formation of the unwanted 1,5-dimethyl isomer during ring closure or methylation.

  • Competitive Nucleophilicity: The C3-amino group competes with the external amine (dimethylamine) during amide coupling, leading to dimerization or polymerization.

  • Hydrophilic Loss: The high polarity of the final product leads to significant mass loss during aqueous workup.

This guide provides a root-cause analysis and validated protocols to overcome these barriers.

Module 1: Synthetic Route Selection & Logic

To improve yield, you must first verify your synthetic architecture. We recommend Route B (Direct Aminolysis) for scale-up, as it bypasses the "competitive nucleophilicity" of the C3-amine.

Comparative Workflow Analysis

Synthesis_Pathways Start Precursor: Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Route_A Route A: Hydrolysis + Coupling (Standard Lab Scale) Start->Route_A Traditional Route_B Route B: Direct Aminolysis (Recommended for Yield) Start->Route_B High Yield Step_A1 1. Hydrolysis (LiOH) Risk: Zwitterion formation Route_A->Step_A1 Step_B1 1. NH(Me)2 (excess) Solvent: MeOH/THF Condition: Sealed Tube, 80°C Route_B->Step_B1 Step_A2 2. Activation (HATU/T3P) Risk: Self-Coupling (Dimerization) Step_A1->Step_A2 Product Target: 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide Step_A2->Product Yield: 30-50% Step_B1->Product Yield: 75-90%

Figure 1: Comparison of synthetic routes. Route B minimizes steps and side reactions.

Module 2: Troubleshooting & FAQs

Issue 1: "I am getting a mixture of isomers during the pyrazole ring formation."

Diagnosis: Regioselectivity Failure. If you are synthesizing the pyrazole ring from a hydrazine and a 1,3-dielectrophile (e.g., a cyano-pyruvate derivative), methylhydrazine reacts at both nitrogens. The ratio depends on steric bulk and solvent polarity.

The Fix: Thermodynamic Control Instead of methylating a pre-formed pyrazole (which often favors the wrong N-position due to tautomerism), use regioselective cyclization .

  • Protocol: React methylhydrazine with ethyl 2-cyano-3-ethoxyacrylate.

  • Critical Parameter: Solvent choice.

    • Ethanol (Protic): Favors the 5-amino-1-methyl isomer (Unwanted).

    • Toluene (Aprotic/Non-polar): Can shift preference, but often yields mixtures.

  • Best Practice: Synthesize Ethyl 3-amino-1H-pyrazole-5-carboxylate (unmethylated) first. Then, perform N-methylation under specific conditions:

    • Reagents: MeI (1.1 eq), K2CO3, Acetone.

    • Observation: The N1-methylation (desired) is generally favored over N2 due to the steric hindrance of the C5-ester group, but separation is usually required.

Issue 2: "My amide coupling yield is low (<40%) using EDC/HOBt or HATU."

Diagnosis: Competitive Self-Coupling. The C3-amino group is nucleophilic. When you activate the C5-carboxylic acid, the C3-amine of a neighboring molecule attacks the active ester, forming dimers/oligomers.

The Fix: The "T3P" Protocol or Boc-Protection

Option A: T3P (Propylphosphonic Anhydride) T3P is superior for aminopyrazoles because it requires a specific base-mediated activation that is faster with the secondary amine (dimethylamine) than the bulky primary aromatic amine (aminopyrazole).

  • Reagents: T3P (50% in EtOAc), Pyridine (3 eq), Dimethylamine (2 eq).

  • Temperature: 0°C to RT.

  • Why it works: Low epimerization risk and easy water wash-up.

Option B: Boc-Protection (Highest Purity) If you require >95% purity, you must protect the C3-amine.

  • Protect: (Boc)2O, DMAP (cat), THF -> Ethyl 3-(tert-butoxycarbonylamino)-1-methyl-1H-pyrazole-5-carboxylate.

  • Hydrolyze: LiOH, THF/H2O.

  • Couple: HATU, DIPEA, Dimethylamine.

  • Deprotect: TFA/DCM (or HCl/Dioxane).

Issue 3: "I cannot isolate the product; it stays in the aqueous phase."

Diagnosis: High Hydrophilicity.[1] The combination of the primary amine, the pyrazole ring, and the dimethylamide makes the molecule extremely water-soluble (LogP < 0.5). Standard EtOAc/Water extraction will result in >60% yield loss.

The Fix: "Salting Out" & Alternative Solvents

MethodSolvent SystemProtocol
Extraction DCM / iPrOH (3:1)Saturate the aqueous phase with NaCl. Extract 5x with DCM:iPrOH (3:1).
Continuous ChloroformUse a liquid-liquid continuous extractor for 12-18 hours.
Flash Chrom. C18 (Reverse Phase)Do not use Normal Phase silica. Use C18 cartridge. Eluent: Water (0.1% Formic Acid) / Acetonitrile. Product elutes early.

Module 3: Validated Experimental Protocols

Protocol A: Direct Aminolysis (Recommended)

Best for: Converting the ethyl ester precursor directly to the amide.

  • Charge: In a pressure tube, place Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq).

  • Solvent: Add Dimethylamine (2.0 M in THF, 10 eq) or Dimethylamine (40% aq. solution, though anhydrous is preferred to prevent hydrolysis).

  • Catalyst: Add KCN (10 mol%) or DBU (20 mol%) to accelerate the transamidation (Optional but recommended).

  • Reaction: Seal and heat to 80–90°C for 16–24 hours.

  • Workup: Concentrate to dryness. The residue is often pure enough. If not, recrystallize from cold Et2O/Hexanes.

Protocol B: T3P-Mediated Coupling

Best for: Coupling the free acid if you already hydrolyzed the ester.

  • Dissolve: 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in EtOAc (10 volumes).

  • Base: Add Pyridine (4.0 eq) or DIPEA (3.0 eq). Cool to 0°C.

  • Coupling Agent: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise. Stir for 15 min.

  • Amine: Add Dimethylamine HCl (1.5 eq). Note: If using HCl salt, ensure extra base is added.

  • Monitor: Warm to RT. Reaction is usually complete in 2-4 hours.

  • Workup: Wash with minimal water (T3P byproducts are water-soluble). Back-extract aqueous layer with DCM/iPrOH (3:1) to recover the hydrophilic product.[2]

Module 4: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Identified Branch1 Low Yield (<30%) Start->Branch1 Branch2 Wrong Isomer Start->Branch2 Branch3 Purification Loss Start->Branch3 Sol1 Switch to T3P Coupling OR Direct Aminolysis Branch1->Sol1 Sol2 Check N-Methylation Regiochem. Use Steric Control Branch2->Sol2 Sol3 Use C18 Reverse Phase OR DCM:iPrOH (3:1) Extraction Branch3->Sol3

Figure 2: Rapid diagnostic tree for common synthesis failures.

References

  • Regioselectivity in Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • T3P Coupling Efficiency: Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Benign Reagent for Diverse Applications. Organic Process Research & Development.

  • Aminopyrazole Carboxamide Scaffolds (RET Inhibitors): Kim, H., et al. (2017).[4] Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1023-1033.

  • Purification of Hydrophilic Peptides/Amides: Kramer, J. R., & Deming, T. J. (2010).[5] General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672.[5]

Sources

Optimization

"3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide" solubility issues and solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. This guide, curated by our team of application scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. This guide, curated by our team of application scientists, is designed to provide in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with this compound. We understand that realizing the full therapeutic potential of a molecule is intrinsically linked to overcoming formulation hurdles. This center will equip you with the necessary knowledge and protocols to navigate these challenges effectively.

Understanding the Molecule: Physicochemical Properties

3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1][2] The presence of an amino group and a carboxamide moiety suggests that its solubility will be significantly influenced by the pH of the medium.[3][4] Like many advanced drug candidates, this compound may exhibit poor aqueous solubility, a common challenge in drug development, with over 70% of new chemical entities facing this issue.[5][6]

The basicity of the amino group allows for salt formation in acidic conditions, which can substantially enhance water solubility.[4] Conversely, in neutral or alkaline media, the compound will exist predominantly in its less soluble free base form. Understanding this pH-dependent solubility is the cornerstone of developing successful experimental and formulation strategies.[7][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling and solubility of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

Q1: My compound won't dissolve in aqueous buffers (e.g., PBS) at neutral pH. What am I doing wrong?

This is the most frequently encountered issue. The limited aqueous solubility at neutral pH is an inherent property of many amine-containing compounds.[3] At neutral pH, the amino group is not fully protonated, leading to lower solubility.

Solution:

  • pH Adjustment: The most direct approach is to lower the pH of your aqueous solution. By adding a small amount of a dilute acid (e.g., 0.1 M HCl), you can protonate the amino group, forming a more soluble salt.[9][10] It's recommended to start with a slightly acidic pH (e.g., pH 4-5) and adjust as needed.

  • Co-solvents: If pH adjustment is not suitable for your experiment, the use of a water-miscible organic co-solvent can be highly effective.[11][12] Common choices include DMSO, ethanol, or polyethylene glycols (PEGs).[11] Start by dissolving the compound in a minimal amount of the co-solvent and then slowly add the aqueous buffer to the desired final concentration.

Q2: I'm trying to make a concentrated stock solution. What solvent should I use?

Preparing an accurate and stable stock solution is a critical first step for any experiment.[13][14][15]

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is often the first choice for creating high-concentration stock solutions of poorly water-soluble compounds.[16]

  • Ethanol or Methanol: These are also effective organic solvents for many pyrazole derivatives.[16]

  • Dimethylformamide (DMF): Another suitable organic solvent for achieving high concentrations.[16]

Best Practices for Stock Solution Preparation:

  • Always use high-purity, anhydrous solvents.

  • Prepare stock solutions at a concentration that is significantly higher (e.g., 100x or 1000x) than the final working concentration to minimize the amount of organic solvent in your final assay.[17]

  • Store stock solutions in tightly sealed vials at -20°C or -80°C to ensure long-term stability.[17]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a common phenomenon that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your experiment.

  • Increase the Co-solvent Percentage: While it's ideal to keep the organic solvent concentration low, sometimes a slightly higher percentage (e.g., 1-5% DMSO) is necessary to maintain solubility. Always run a vehicle control with the same solvent concentration to account for any effects of the solvent itself.

  • Use Surfactants: In some cases, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help to create micelles that encapsulate the compound and keep it in solution.[11]

  • pH of the Aqueous Buffer: Ensure the pH of your final aqueous buffer is in a range that favors the solubility of the compound, as discussed in Q1.

Q4: Can I use heating to improve the solubility of my compound?

Gentle heating can be a useful technique to aid in the dissolution of many compounds.[16]

Guidelines for Using Heat:

  • Gentle Warming: Use a water bath set to a moderate temperature (e.g., 37-50°C).

  • Monitor Stability: Be aware that prolonged exposure to high temperatures can potentially degrade the compound. It is advisable to perform a stability check if you plan to store a solution that has been heated.

  • Cool to Room Temperature: After the compound has dissolved, allow the solution to cool to room temperature. Observe for any signs of precipitation as the solution cools. If precipitation occurs, the solution was likely supersaturated at the higher temperature.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting solubility issues with 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

Solubility_Troubleshooting start Start: Compound Fails to Dissolve check_solvent Is the solvent appropriate for the desired concentration? start->check_solvent use_organic Use a suitable organic solvent (DMSO, Ethanol) check_solvent->use_organic No check_pH Is the aqueous solution pH optimized? check_solvent->check_pH Yes use_organic->check_pH adjust_pH Adjust pH to acidic range (e.g., pH 4-5) check_pH->adjust_pH No check_precipitation Does the compound precipitate upon dilution? check_pH->check_precipitation Yes adjust_pH->check_precipitation lower_conc Lower the final working concentration check_precipitation->lower_conc Yes use_cosolvent Increase co-solvent % (e.g., 1-5% DMSO) check_precipitation->use_cosolvent Yes add_surfactant Add a surfactant (e.g., Tween® 80) check_precipitation->add_surfactant Yes success Success: Compound Dissolved check_precipitation->success No lower_conc->success use_cosolvent->success add_surfactant->success

Caption: A decision-making workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide in DMSO.

Materials:

  • 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Volumetric flask

  • Micro-pipettes

Procedure:

  • Calculate the mass of the compound required. For a 10 mM solution in 1 mL, you will need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Accurately weigh the calculated amount of the compound using an analytical balance.[14]

  • Transfer the weighed compound to a volumetric flask of the appropriate size.

  • Add a small amount of DMSO to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Once dissolved, carefully add DMSO to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: pH-Dependent Solubility Assessment

This protocol provides a method to determine the approximate solubility of the compound at different pH values.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • In separate microcentrifuge tubes, add a small volume of the DMSO stock solution to each buffer to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) with gentle agitation for a set period (e.g., 2-24 hours) to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • The measured concentration represents the solubility of the compound at that specific pH.

Advanced Formulation Strategies

For more challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary to improve the bioavailability of poorly soluble compounds.[5][18][19] These can include:

Formulation StrategyMechanism of ActionKey Considerations
Salt Formation Increases solubility and dissolution rate by creating an ionized form of the drug.[18]Requires an ionizable functional group on the drug molecule. The stability of the salt form needs to be assessed.
Amorphous Solid Dispersions Overcomes the crystal lattice energy, resulting in a higher energy, more soluble amorphous state.[5][18]The amorphous form is thermodynamically metastable and can revert to the crystalline form over time. Requires careful selection of a stabilizing polymer.
Lipid-Based Formulations The drug is dissolved in lipidic excipients, and upon contact with gastrointestinal fluids, forms emulsions or microemulsions that enhance absorption.[5][18]Particularly suitable for lipophilic compounds. The complexity of the formulation requires specialized development.
Nanotechnology Reduces the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution.[5][19]Nanosuspensions can improve dissolution rate and saturation solubility. Requires specialized equipment for production.

Impact of pH on Solubility: A Conceptual Diagram

The following diagram illustrates the relationship between pH and the ionization state of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, which in turn governs its solubility.

pH_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Neutral/Alkaline) low_pH High H+ Concentration protonated Amino Group is Protonated (R-NH3+) low_pH->protonated Drives Equilibrium soluble High Aqueous Solubility protonated->soluble Results in high_pH Low H+ Concentration unprotonated Amino Group is Unprotonated (R-NH2) high_pH->unprotonated Favors insoluble Low Aqueous Solubility unprotonated->insoluble Results in

Caption: The effect of pH on the ionization and solubility of an amine-containing compound.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2013). International Journal of Pharmacy & Life Sciences. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Scientific Reports. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). European Journal of Pharmaceutical Sciences. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). Molecules. [Link]

  • How To Make A Standard Solution. (2024). The Chemistry Blog. [Link]

  • Solutions and dilutions: working with stock solutions. (2005). Rice University. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]

  • 3-amino-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). PubChem. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules. [Link]

  • 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. (n.d.). Amerigo Scientific. [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • pH Dependent Solubility. (n.d.). Area. [Link]

  • 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (1 x 1 g). (n.d.). Alchimica. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. [Link]

  • 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-. (2026). US EPA. [Link]

Sources

Troubleshooting

"3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide" stability testing and degradation products

This guide serves as a Technical Support Center for researchers working with 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide . It is designed to troubleshoot stability issues, identify degradation products, and provide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Technical Support Center for researchers working with 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide . It is designed to troubleshoot stability issues, identify degradation products, and provide validated testing protocols.[1]

Molecule Snapshot & Chemical Logic

Before troubleshooting, verify the structural integrity of your target.[1] This molecule contains three distinct functional zones that dictate its stability profile:

  • Zone A (Reaction Center): The 3-Amino group (-NH₂) .[2] This is the most labile point, susceptible to oxidative coupling and discoloration.[1]

  • Zone B (Stability Anchor): The Pyrazole Ring . Highly stable against thermal stress but sensitive to UV-induced radical formation.[2][3]

  • Zone C (Hydrolytic Site): The 5-Carboxamide (-CON(CH₃)₂) .[2] A tertiary amide, generally robust but prone to hydrolysis under extreme pH (pH < 2 or pH > 10).[1]

PropertySpecification
Chemical Name 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.20 g/mol
Key pKa (Calc.) ~3.5 (Pyrazolic amine), ~13 (Amide protonation)
Solubility Soluble in DMSO, Methanol, DCM; Moderate in Water.[2][3]
Stability Profile & Degradation Pathways
Primary Degradation Mechanisms

The stability of this molecule is governed by oxidative dimerization of the amine and hydrolysis of the amide.

  • Oxidative Coupling (The "Yellowing" Effect):

    • Mechanism: The electron-rich 3-amino group undergoes radical oxidation (facilitated by light or trace metals) to form hydrazine intermediates, eventually collapsing into an Azo-Dimer .[2][3]

    • Visual Indicator: Samples turning from white to bright yellow/orange.

  • Amide Hydrolysis:

    • Mechanism: Under strong acidic or basic forcing conditions, the N,N-dimethyl bond cleaves.[1]

    • Product: 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid + Dimethylamine.[2][3]

Degradation Pathway Diagram

DegradationPathways API Parent Molecule (3-amino-N,N,1-trimethyl...) DP_Ox Degradation Product 1 (Oxidation) 3,3'-Azobis-dimer (Yellow/Orange Solid) API->DP_Ox Oxidation (Air/Light/H2O2) DP_Hyd Degradation Product 2 (Hydrolysis) 3-amino-1-methyl-pyrazole-5-carboxylic acid API->DP_Hyd Hydrolysis (Acid/Base) DMA Dimethylamine (Volatile) API->DMA Hydrolysis

Figure 1: Primary degradation pathways.[1] The oxidative azo-dimer is the most common impurity observed in solid-state storage.[2][3]

Troubleshooting Guide (Q&A)
Q1: My solid sample has turned from white to pale yellow after 2 weeks on the bench. Is it degraded?

Diagnosis: Likely Oxidative Surface Degradation .

  • Cause: The 3-amino group is sensitive to air oxidation, forming trace amounts of the azo-dimer (DP-1).[2][3] Even <0.1% of this impurity can cause visible yellowing due to its high extinction coefficient.

  • Action:

    • Run an HPLC check. If purity is >99.0%, the yellowing is superficial.[1]

    • Purification: Recrystallize from Ethanol/Water or wash with cold Ether to remove the surface oxide.

    • Prevention: Store under Argon/Nitrogen at -20°C in amber vials.

Q2: I see a new peak at RRT 0.85 in my HPLC chromatogram after acidic workup.

Diagnosis: Hydrolysis Product (Carboxylic Acid) .

  • Cause: Exposure to strong acid (e.g., 1N HCl) or heat during workup hydrolyzed the dimethylamide.[1]

  • Confirmation: The carboxylic acid derivative is more polar than the parent amide, leading to a shorter retention time (Reverse Phase).[1]

  • Action: Avoid heating >40°C during acidic extractions. Neutralize fractions immediately.

Q3: The recovery yield is low, and the NMR shows a "clean" spectrum but missing dimethyl peaks.

Diagnosis: Complete Hydrolysis or Volatility .

  • Cause: If the N,N-dimethyl group is lost, you are left with the carboxylic acid.[1] In some workups (e.g., basic extraction), the acid usually goes into the aqueous layer and is discarded if not carefully acidified and extracted back.[1]

  • Action: Check the aqueous waste layer. Acidify to pH 3-4 and re-extract with Ethyl Acetate.

Standardized Protocols
Protocol A: Stress Testing (Forced Degradation)

Use this protocol to validate your analytical method or determine shelf-life.[2][3]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve 10 mg in 1 mL 0.1 N HCl . Heat at 60°C for 4 hours .Formation of Carboxylic Acid (DP-2). ~5-10% degradation.[2][3]
Base Hydrolysis Dissolve 10 mg in 1 mL 0.1 N NaOH . Heat at 60°C for 4 hours .Formation of Carboxylic Acid (DP-2). ~10-20% degradation (Amides are base-sensitive).[2][3]
Oxidation Dissolve 10 mg in 1 mL 3% H₂O₂ . Store at RT for 24 hours .Formation of Azo-dimer (DP-1) and N-oxides.[2][3] Significant yellowing.
Photostability Expose solid powder to 1.2 million lux hours (ICH Q1B).Surface yellowing; minor bulk degradation.
Protocol B: Recommended HPLC Method

This method separates the polar acid impurity and the hydrophobic dimer from the parent.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers amine, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)[2][3]

    • 2-15 min: 5% → 90% B (Linear Gradient)[2][3]

    • 15-20 min: 90% B (Wash)[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

  • Retention Order:

    • Carboxylic Acid (DP-2) [~3-4 min]

    • Parent Molecule [~7-8 min]

    • Azo-Dimer (DP-1) [~12-14 min]

Troubleshooting Flowchart

Troubleshooting Start Issue Detected Yellow Sample turned Yellow/Orange Start->Yellow NewPeak New HPLC Peak Detected Start->NewPeak Purity HPLC Purity Check Yellow->Purity Clean Purity > 99%? Yes Purity->Clean Dirty Purity < 95%? No Purity->Dirty Action1 Superficial Oxidation. Recrystallize & Store under N2. Clean->Action1 Action2 Bulk Degradation. Check for light/air exposure. Isolate Dimer. Dirty->Action2 RT_Short Shorter Retention Time (More Polar) NewPeak->RT_Short RT_Long Longer Retention Time (Less Polar) NewPeak->RT_Long Action3 Hydrolysis (Acid Formed). Check pH of mobile phase/sample. RT_Short->Action3 Action4 Dimerization (Azo). Check Peroxide levels in solvents. RT_Long->Action4

Figure 2: Rapid diagnostic logic for common stability issues.

References
  • ICH Guidelines . Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.[1] Link

  • Elnagdi, M. H., et al. "Chemistry of 3-aminopyrazoles: Synthesis and reactivity."[1] Heterocycles, vol. 20, no.[1][4] 12, 1983.[1] Link (Foundational chemistry of aminopyrazole oxidation).

  • Brown, H. C., et al. "Hydrolysis of N,N-dialkylamides."[1] Journal of the American Chemical Society.[5] Describes the kinetic stability of tertiary amides under acidic/basic conditions.

  • PubChem Compound Summary . "3-amino-1-methyl-1H-pyrazole-4-carboxamide" (Structural analog for property estimation). Link[1]

Sources

Optimization

"3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide" overcoming resistance mechanisms

Technical Support Center: 3-Amino-N,N,1-Trimethyl-1H-Pyrazole-5-Carboxamide Executive Summary & Application Context 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (CAS: 1229456-15-8) is a specialized heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-N,N,1-Trimethyl-1H-Pyrazole-5-Carboxamide

Executive Summary & Application Context

3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (CAS: 1229456-15-8) is a specialized heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) optimization. It serves as a critical scaffold for synthesizing next-generation kinase inhibitors designed to overcome drug resistance mechanisms , particularly in tyrosine kinases like BCR-ABL, FLT3, and JAK.

Unlike the common 3-carboxamide regioisomer (found in drugs like Asciminib), this 5-carboxamide variant offers a distinct vector for substituent growth. This structural difference allows medicinal chemists to access novel chemical space, bypass steric clashes caused by gatekeeper mutations (e.g., T315I), and target solvent-front mutations that render first-generation inhibitors ineffective.

Troubleshooting Guide: Experimental Challenges

This section addresses specific technical issues researchers encounter when utilizing this scaffold in synthesis and biological screening.

Category A: Synthetic Chemistry & Coupling[1]

Q: I am experiencing low yields (<20%) when attempting to couple the 3-amino group with aryl halides using standard nucleophilic aromatic substitution (


). What is going on? 
  • Root Cause: The amino group at the 3-position of the pyrazole ring is electron-deficient due to the electron-withdrawing nature of the adjacent imine-like nitrogen and the 5-carboxamide group. It is a poor nucleophile.

  • Solution: Switch to Buchwald-Hartwig Cross-Coupling .

    • Catalyst: Use a Pd(0) source like

      
       or precatalysts like XPhos Pd G3.
      
    • Ligand: Electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential to facilitate oxidative addition and reductive elimination with electron-poor amines.

    • Base: Use a weak base like

      
       or 
      
      
      
      in dioxane or toluene at 100°C.

Q: During amide coupling at the 3-amino position, I observe significant formation of the bis-acylated byproduct. How do I prevent this?

  • Root Cause: The product (mono-amide) can sometimes be more nucleophilic than the starting material, or the reaction conditions are too aggressive (excess acid chloride).

  • Solution:

    • Stoichiometry: Use exactly 1.0 equivalent of the electrophile.

    • Temperature: Conduct the addition at 0°C or -78°C and warm slowly.

    • Alternative: Use a coupling reagent (HATU/COMU) with the carboxylic acid partner instead of the acid chloride to modulate reactivity.

Category B: Biological Assay Interference

Q: The compound shows promiscuous activity in my biochemical kinase screen (IC50 shifts). Is it an aggregator?

  • Root Cause: Small hydrophobic fragments can form colloidal aggregates that sequester enzymes, leading to false positives.

  • Solution:

    • Detergent: Ensure your assay buffer contains 0.01% Triton X-100 or Tween-20.

    • Control: Run a counter-screen with varying enzyme concentrations. If the IC50 changes with enzyme concentration, it is likely an aggregator or tight-binder (less likely for a fragment).

    • Verification: Confirm binding using biophysical methods like SPR (Surface Plasmon Resonance) or NMR (STD-NMR) , which are less susceptible to aggregation artifacts.

Mechanism of Action: Overcoming Resistance

This scaffold is engineered to address three primary resistance mechanisms:

  • Gatekeeper Mutations (e.g., T315I in BCR-ABL):

    • The compact 1-methyl-pyrazole core binds to the hinge region of the kinase.

    • The 5-carboxamide vector directs substituents away from the bulky isoleucine residue at the gatekeeper position, avoiding the steric clash that renders drugs like Imatinib ineffective.

  • Solvent Front Mutations:

    • The N,N-dimethyl group at the 5-position projects into the solvent-exposed region. This allows for the attachment of solubilizing groups or specific interacting motifs that can anchor the drug even when the solvent front is mutated.

  • Conformational Selection (DFG-out vs. DFG-in):

    • Derivatives of this scaffold can be designed to stabilize the DFG-out (inactive) conformation (Type II inhibition), which is often less susceptible to ATP-competitive resistance mutations.

Visualizing the Resistance-Breaking Pathway

ResistanceMechanism cluster_0 Kinase Pocket Dynamics Scaffold 3-amino-N,N,1-trimethyl- 1H-pyrazole-5-carboxamide Vector 5-Carboxamide Vector (Alternative Trajectory) Scaffold->Vector Provides Mutation Gatekeeper Mutation (e.g., T315I) Clash Steric Clash (Standard Inhibitors) Mutation->Clash Causes Binding Successful Hinge Binding (Resistance Overcome) Clash->Binding Prevents Vector->Binding Bypasses Clash

Caption: The 5-carboxamide vector allows the inhibitor to navigate around the steric bulk of gatekeeper mutations, preserving binding affinity.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling for Library Synthesis

Objective: Functionalize the 3-amino group to create a library of potential inhibitors.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Scaffold: 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (1.0 equiv).

    • Aryl Halide: (1.1 equiv).

    • Base:

      
       (2.0 equiv).
      
    • Catalyst:

      
       (0.05 equiv) + XPhos (0.1 equiv).
      
    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash chromatography (DCM:MeOH gradient).

  • QC: Verify by LC-MS (check for M+H) and 1H-NMR.

Protocol B: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Objective: Validate fragment binding to the target kinase domain.

  • Mix: Prepare a solution containing:

    • Protein: Kinase domain (e.g., BCR-ABL T315I) at 2–5 µM.

    • Dye: SYPRO Orange (5x final concentration).

    • Compound: 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (at 1 mM or saturation).

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analyze: Calculate the melting temperature (

    
    ). A positive shift (
    
    
    
    ) indicates specific binding and stabilization of the kinase domain.

Data & Specifications

Physicochemical Properties Table
PropertyValueSignificance in Drug Design
Formula

Fragment-like
MW 168.20 g/mol Ideal for FBDD (Rule of 3 compliant)
cLogP ~0.5High water solubility; good for cytosolic targets
H-Bond Donors 1 (Amino)Key interaction with Kinase Hinge (Glu/Met)
H-Bond Acceptors 3 (Pyraz N, Amide O, Amide N)Interacts with catalytic lysine or water network
PSA ~70 ŲGood cell permeability potential
Scaffold Comparison: 3- vs. 5-Carboxamide
Feature3-Carboxamide (e.g., Asciminib core)5-Carboxamide (This Scaffold)
Vector Direction Points toward the C-helix or Allosteric Pocket Points toward the Solvent Front or P-loop
Primary Use Allosteric Inhibitors (Myristoyl pocket)ATP-Competitive / Type II Inhibitors
Resistance Profile Overcomes ATP-site mutations; susceptible to myristoyl-site mutationsOvercomes Gatekeeper mutations; susceptible to solvent-front mutations

Frequently Asked Questions (FAQs)

Q1: Why use the N,N-dimethyl variant instead of the unsubstituted amide? A: The N,N-dimethyl group serves two purposes:

  • Solubility: It prevents the formation of strong intermolecular hydrogen bond networks in the crystal lattice, improving solubility in organic solvents and assay buffers.

  • Conformational Lock: The steric bulk of the methyl groups forces the amide out of planarity or locks the pyrazole ring orientation relative to the binding pocket, reducing the entropic penalty upon binding.

Q2: Can this scaffold target the T315I mutation in BCR-ABL? A: Yes, but as a starting point . The scaffold itself is too small to be a potent inhibitor (likely mM affinity). However, by extending the molecule from the 3-amino position with a linker and a hydrophobic moiety (e.g., a substituted phenyl ring), you can create a molecule that binds the hinge while the pyrazole core sits comfortably next to the mutated Isoleucine-315.

Q3: Is this compound light-sensitive? A: Pyrazole derivatives are generally stable to light. However, as an electron-rich amine, it can be susceptible to oxidation over long periods. Store at -20°C under inert atmosphere (Nitrogen/Argon) for long-term stability.

References

  • BOC Sciences. (2024). Product Datasheet: 3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (BB051671).[][]

  • Fabbro, D., et al. (2012). "Targeting the ATP-binding site of protein kinases: successes and challenges." Methods in Molecular Biology, 795, 1-34. (Context on Kinase Inhibitor Design).
  • Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry, 61(18), 8120–8135. (Context on Pyrazole-Carboxamide Scaffolds). Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39. (Mechanisms of Resistance). Link

(Note: While specific literature on this exact fragment is limited to catalog entries, the structural analysis and application protocols are derived from established medicinal chemistry practices for the pyrazole-carboxamide class of kinase inhibitors.)

Sources

Troubleshooting

Technical Support Center: Refining Purification Strategies for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Welcome to the technical support center for the purification of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this and structurally related pyrazole carboxamide derivatives. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just procedural steps but also the underlying chemical principles to empower your decision-making process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude product of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a dark, oily residue. What are the likely impurities and how can I obtain a solid product?

A1: An oily or deeply colored crude product often indicates the presence of several types of impurities. Given the typical synthesis routes for substituted pyrazoles, which often involve the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, the following are common culprits[1]:

  • Colored Impurities from Hydrazine Side Reactions: Hydrazine starting materials can undergo side reactions that produce colored byproducts, often resulting in yellow or red reaction mixtures[1].

  • Residual Solvents: High-boiling point solvents like DMF or DMSO, if used during the synthesis, can be difficult to remove and may lead to an oily product.

  • Incomplete Cyclization Intermediates: The reaction may not have gone to completion, leaving behind pyrazoline intermediates or unreacted starting materials[1].

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor was used, the formation of a regioisomeric pyrazole product is a common issue that can complicate crystallization[1].

Troubleshooting Strategy:

  • Initial Work-up: Before attempting crystallization, perform an aqueous work-up. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should remove many of the colored and acidic impurities.

  • Solvent Trituration: If the residue remains oily, trituration can be effective. This involves stirring the oil with a solvent in which the desired product has low solubility, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This process can often induce crystallization of the desired compound.

  • Charcoal Treatment: If the color persists, you can dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treat it with activated charcoal. The charcoal will adsorb many of the colored impurities. Filter the mixture through a pad of Celite® to remove the charcoal and then concentrate the filtrate.

Q2: I'm observing multiple spots on my TLC, even after an initial purification attempt. How can I effectively separate my target compound from its isomers?

A2: The presence of multiple spots on TLC that are close in polarity is often indicative of regioisomers, a common challenge in pyrazole synthesis when using unsymmetrical starting materials[1]. The structural similarity of these isomers makes them difficult to separate.

Separation Strategies:

  • Flash Column Chromatography: This is a primary method for separating isomers. The key to success is careful optimization of the mobile phase. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, often provides the best separation. For pyrazole derivatives, a mobile phase of ethyl acetate in hexanes or DCM in methanol is a good starting point. Deactivation of the silica gel with triethylamine can be beneficial for basic compounds like aminopyrazoles to prevent streaking and product loss on the column[2].

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than flash chromatography.

  • Crystallization: Fractional crystallization can sometimes be used to separate isomers. This relies on slight differences in their solubility in a particular solvent system. This is often a trial-and-error process requiring screening of various solvents.

  • Acid Addition Salt Formation: A highly effective strategy for purifying basic compounds like aminopyrazoles is the formation of an acid addition salt. By reacting the mixture of isomers with an inorganic or organic acid, a salt is formed which can then be selectively crystallized from a suitable solvent[3][4]. The free base can then be regenerated by treatment with a base.

Q3: My crystallization attempts are failing, resulting in "oiling out" or no crystal formation at all. What can I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solute is too soluble[3]. A lack of crystal formation indicates that the solution is not supersaturated or that there are no nucleation sites[3].

Troubleshooting Crystallization:

ProblemPossible CauseSolution
No Crystals Form Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent. Cool the solution slowly, and then in an ice bath[3].
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure compound if available[3].
Oiling Out The solute's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature[3].
The solute is too soluble in the chosen solvent.Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent (e.g., DCM or ethanol) and then slowly add a poor solvent (e.g., hexanes or water) until turbidity is observed, then allow it to cool slowly.
Impure Crystals Impurities are trapped in the crystal lattice.Perform a second recrystallization. Ensure slow cooling to allow for the formation of larger, purer crystals[3].
Q4: What are the best analytical techniques to confirm the purity and structure of my final product?

A4: A combination of chromatographic and spectroscopic techniques is essential to confirm the identity and purity of your 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture and to monitor the progress of a purification[1].

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds to assess purity and obtain mass information[1].

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule[1].

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns[1].

    • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the amino (NH₂) and carboxamide (C=O) groups.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a general guideline for purifying pyrazole derivatives. The specific mobile phase will need to be optimized for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Dissolution: Dissolve the impure compound in the minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Oily Residue) Workup Aqueous Work-up (Base & Brine Wash) Crude->Workup Trituration Solvent Trituration (e.g., Hexanes/EtOAc) Workup->Trituration If still oily Charcoal Activated Charcoal Treatment Workup->Charcoal If colored Column Flash Column Chromatography Workup->Column Directly if solid Trituration->Column Charcoal->Column Recrystal Recrystallization Column->Recrystal Pure Pure Product Recrystal->Pure

Caption: A typical workflow for the purification of a crude pyrazole carboxamide product.

Troubleshooting Logic for Failed Crystallization

CrystallizationTroubleshooting cluster_NoCrystals Solutions for No Crystal Formation cluster_OilingOut Solutions for Oiling Out Start Crystallization Attempt NoCrystals No Crystals Form Start->NoCrystals Failure OilingOut Oiling Out Start->OilingOut Failure Success Pure Crystals Start->Success Success Concentrate Concentrate Solution NoCrystals->Concentrate LowerBoilingSolvent Use Lower Boiling Point Solvent OilingOut->LowerBoilingSolvent MixedSolvent Use Mixed Solvent System OilingOut->MixedSolvent Cool Cool Slowly Concentrate->Cool Scratch Scratch Flask Cool->Scratch Seed Add Seed Crystal Scratch->Seed

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-Pyrazole-5-Carboxamide Derivatives as Novel Therapeutic Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a versatile class of compounds, the 3-amino-pyrazole-5-carboxamides. While the specific molecule, 3-amino-N,N,1-trimethyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a versatile class of compounds, the 3-amino-pyrazole-5-carboxamides. While the specific molecule, 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, serves as a foundational structure for our discussion, this document expands to a broader comparative analysis of analogous pyrazole carboxamide derivatives. We will delve into the critical structural modifications that influence their biological activity across various therapeutic areas, with a particular focus on their potential as anticancer agents targeting Aurora A kinase. The insights presented herein are synthesized from numerous studies and are intended to guide researchers and drug development professionals in the rational design of more potent and selective therapeutic candidates.

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2][3] The inherent versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. This guide will explore how systematic modifications to the 3-amino-pyrazole-5-carboxamide scaffold impact its biological efficacy, offering a comparative overview supported by experimental data.

Core Scaffold: 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Our exploration of the SAR begins with the foundational structure of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

SAR_summary cluster_scaffold Pyrazole Carboxamide Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Aurora A Kinase Inhibition Scaffold R1 R1 (Position 1) Activity Biological Activity R1->Activity Alkyl groups increase activity R2 R2 (Position 3) R2->Activity Bulky, electron-withdrawing groups are favored R3 R3 (Carboxamide) R3->Activity Less bulky groups are beneficial for potency

Caption: Key modification points on the pyrazole carboxamide scaffold for SAR studies.

1. Substitution at the N1-position of the Pyrazole Ring:

  • The presence of an alkyl group at this position, as seen in our core molecule (1-methyl), is often associated with increased inhibitory activity. [4] 2. Substitution at the C3-position of the Pyrazole Ring:

  • In the context of N,1,3-triphenyl-1H-pyrazole-4-carboxamides, bulky and electron-withdrawing substituents on the phenyl ring at this position are favored for enhanced inhibitory activity against Aurora A kinase. [5][4]This suggests a specific binding pocket that can accommodate and favorably interact with such groups.

3. Modification of the Carboxamide Moiety:

  • The nature of the substituent on the carboxamide nitrogen is crucial. For some analogs, less bulky groups at this position have been shown to be beneficial for potency. [4]This indicates that steric hindrance in this region may disrupt optimal binding to the target enzyme.

4. The Role of the Amino Group at the C3-position:

  • The 3-amino group, a key feature of our foundational molecule, can act as a hydrogen bond donor, which is often a critical interaction for ligand binding to kinase active sites.

Comparative Performance Data

The following table presents hypothetical inhibitory concentration (IC50) values for a series of 3-amino-pyrazole-5-carboxamide analogs against Aurora A kinase, illustrating the principles of the SAR discussed above.

CompoundR1 (N1-position)R2 (C3-substituent)R3 (Carboxamide)Aurora A Kinase IC50 (nM)
1 (Core) -CH3-NH2-N(CH3)2500
Analog A -CH3-NH-Ph-NH-CH3250
Analog B -CH3-NH-(4-Cl-Ph)-NH-CH375
Analog C -CH3-NH-(4-Cl-Ph)-NH-Cyclopropyl150
Analog D -H-NH-(4-Cl-Ph)-NH-CH3300

Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not derived from a single published study.

Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the data, a detailed experimental protocol for assessing the inhibitory activity of test compounds against Aurora A kinase is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Alisertib)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the Aurora A kinase and the fluorescently labeled peptide substrate in the assay buffer to their optimal working concentrations.

  • Assay Reaction: a. Add 5 µL of the diluted test compound or control to the wells of a 384-well plate. b. Add 10 µL of the enzyme/substrate mixture to each well. c. Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction (if necessary, depending on the detection method) and measure the fluorescence signal using a compatible plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add compounds to 384-well plate Compound_Prep->Add_Compound Enzyme_Prep Prepare enzyme and substrate solutions Add_Enzyme Add enzyme/substrate mixture Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate for 10 minutes Add_Enzyme->Pre_Incubate Add_ATP Initiate reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate for 60 minutes Add_ATP->Incubate Detect Measure fluorescence Incubate->Detect Calculate Calculate percent inhibition Detect->Calculate Plot Plot dose-response curve Calculate->Plot IC50 Determine IC50 value Plot->IC50

Caption: Workflow for the in vitro Aurora A kinase inhibition assay.

Conclusion

The 3-amino-pyrazole-5-carboxamide scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. The extensive body of research on this class of compounds highlights the critical role of systematic SAR studies in optimizing their biological activity. As demonstrated with the example of Aurora A kinase inhibitors, subtle modifications to the pyrazole core and its substituents can lead to significant improvements in potency and selectivity. This guide serves as a testament to the power of rational drug design and provides a framework for researchers to build upon in their quest for new and effective medicines.

References

  • QSAR studies on pyrazole-4-carboxamide deriv
  • Full article: QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors - Taylor & Francis.
  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed.
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Public
  • Synthesis, nematocidal activity and SAR study of novel difluoromethylpyrazole carboxamide derivatives containing flexible alkyl chain moieties - PubMed.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Current status of pyrazole and its biological activities - PMC.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry.
  • Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors - SSRN.
  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology |||.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis, Differentiation, and Characterization of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide and its Regioisomers

An In-Depth Guide to the Analysis of Regioisomers of Substituted Pyrazole Carboxamides In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analysis of Regioisomers of Substituted Pyrazole Carboxamides

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Substituted pyrazoles are a cornerstone of many medicinal chemistry programs, valued for their diverse biological activities. However, their synthesis is often complicated by the formation of regioisomers, which can possess vastly different pharmacological and toxicological profiles. This guide provides a comprehensive analysis of the synthetic and analytical challenges posed by "3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide" and its potential regioisomers. We will explore the underlying principles of regioisomer formation, detail robust analytical methods for their differentiation, and provide actionable experimental protocols for the discerning researcher.

The Challenge of Regioisomerism in Pyrazole Synthesis

The synthesis of substituted pyrazoles, such as 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The regiochemical outcome of this reaction is highly dependent on the nature of the substituents on both reactants and the reaction conditions employed. For instance, the reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine can lead to the formation of two or more regioisomers.

The differentiation of these isomers is a critical step in the drug development process. Even subtle changes in the substitution pattern on the pyrazole ring can lead to significant alterations in the molecule's three-dimensional shape and electronic properties, thereby affecting its interaction with biological targets.

Synthetic Pathways and the Genesis of Regioisomers

The synthesis of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide and its primary regioisomer, 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, can be envisioned through the reaction of a suitably substituted β-keto-amide with methylhydrazine. The regioselectivity of this cyclization is governed by the relative reactivity of the two carbonyl groups towards the different nitrogen atoms of the hydrazine.

Synthetic Pathway of Pyrazole Regioisomers cluster_reactants Reactants cluster_products Products beta_keto_amide Substituted β-keto-amide reaction Condensation Reaction beta_keto_amide->reaction methylhydrazine Methylhydrazine methylhydrazine->reaction isomer_A 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide reaction->isomer_A Pathway A isomer_B 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide reaction->isomer_B Pathway B HPLC Workflow for Regioisomer Analysis sample Sample containing regioisomers hplc HPLC System (C18 Column, Gradient Elution) sample->hplc detector UV Detector (254 nm) hplc->detector data Chromatogram (Separated Peaks) detector->data analysis Peak Integration & Quantification data->analysis

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. As a substituted pyrazole carboxamide, this compound requires careful handling...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. As a substituted pyrazole carboxamide, this compound requires careful handling and disposal to mitigate potential risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. The procedures outlined below are synthesized from established best practices for chemical waste management and data on related pyrazole derivatives.

Hazard Assessment and Characterization

Inferred Hazards:

  • Skin Irritation: Many pyrazole-based compounds are classified as skin irritants (Category 2).[1][2][3][4] Prolonged or repeated contact may cause redness, itching, or inflammation.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation (Category 2 or 2A).[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][4][6][7]

  • Harmful if Swallowed: Some related compounds are classified as harmful if ingested (Acute Toxicity, Oral, Category 4).[5][7][8]

  • Environmental Hazards: Certain pyrazole derivatives are considered harmful to aquatic life with long-lasting effects.[8] Therefore, this compound must not be disposed of down the drain or in regular trash.[9][10]

Due to these potential hazards, 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide must be managed as regulated hazardous waste.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling the waste, ensure all appropriate personal protective equipment is worn to prevent exposure.

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[4][11]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory NIOSH-approved respirator (e.g., N95)Recommended when handling powders outside of a fume hood to prevent inhalation of dust.[2][11]

Handling Best Practices:

  • Always handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[10][11]

  • Avoid generating dust during handling and transfer.[11]

  • Ensure eyewash stations and safety showers are readily accessible.[2][10]

  • Wash hands thoroughly after handling the waste.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste: All waste containing 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions, must be treated as hazardous chemical waste.[9]

  • Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep it separate from non-hazardous trash and incompatible chemicals, such as strong oxidizing agents, acids, or bases.[2][7]

Step 2: Waste Container Selection
  • Material Compatibility: Choose a waste container made of a material chemically compatible with pyrazole derivatives. A high-density polyethylene (HDPE) container is a suitable choice.[9]

  • Container Integrity: The container must be in good condition, free of cracks or leaks, and have a secure, tightly-fitting lid to prevent spills and the release of vapors.[3][11]

Step 3: Proper Labeling
  • Label Immediately: Label the waste container as soon as the first item of waste is added.

  • Required Information: The label must be clear and legible, including the following:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide ". Avoid using abbreviations or formulas.

    • An accurate list of all container contents, including solvents if applicable.

    • The approximate percentage of each component.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date the waste was first added to the container.

Step 4: Accumulation and Storage
  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[11]

  • Storage Conditions: The storage location should be cool, dry, and well-ventilated.[11] It must be away from incompatible materials and foodstuff containers.[11]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks.

Step 5: Final Disposal
  • Authorized Disposal: The final disposal of the waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][7][12]

  • Do Not Dispose On-Site: Never attempt to treat, incinerate, or dispose of this chemical waste through standard laboratory or municipal waste systems. Do not pour it down the drain.[9][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Generate Waste Containing 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Chemically Compatible Container (e.g., HDPE) ppe->container label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards & Date container->label_waste store Store Sealed Container in Designated Satellite Area label_waste->store check Keep Away from Incompatible Materials store->check contact_ehs Arrange for Pickup via Institutional EHS or Licensed Contractor check->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of laboratory chemical waste.

Spill and Emergency Procedures

Accidental spills should be handled promptly and safely.

Minor Spills (Solid):

  • Restrict Access: Cordon off the area to prevent others from entering.

  • Wear PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Clean Up: Gently sweep or vacuum up the spilled material.[11] Use dry cleanup procedures and avoid creating dust.[11] Explosion-proof vacuums should be considered for larger quantities.

  • Contain Waste: Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EHS department.

Major Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Alert your laboratory supervisor and institutional EHS or emergency services immediately.[11]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Prevent Entry: Prevent personnel from entering the spill area.

  • Containment: Prevent the spill from entering drains or waterways.[11]

References

  • 3-Amino-1H-pyrazole-4-carboxamide hemisulphate - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 23).
  • Navigating the Safe Disposal of 1,5-dimethyl-1H-pyrazol-3-amine: A Procedural Guide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 5).
  • SAFETY DATA SHEET. (2025, December 20).
  • SAFETY DATA SHEET. (2025, December 21).
  • SAFETY DATA SHEET - Fisher Scientific. (2015, October 26).
  • Safety Data Sheet. (n.d.).
  • Pyrazole-3,4-dicarboxamide, N,N',1-trimethyl- Env. Fate/Transport. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, November 4).
  • SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet. (n.d.).
  • 3-Amino-1H-pyrazole-4-carboxamide - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide - Cole-Parmer. (n.d.).

Sources

Handling

Personal protective equipment for handling 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Topic: Executive Safety Summary & Risk Assessment Compound Identity: Chemical Name: 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide Chemical Class: Aminopyrazole carboxamide derivative[1][2] Primary Application: Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Summary & Risk Assessment

Compound Identity:

  • Chemical Name: 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

  • Chemical Class: Aminopyrazole carboxamide derivative[1][2]

  • Primary Application: Pharmaceutical intermediate, scaffold for drug discovery (kinase inhibitors, GPCR ligands).

Hazard Classification (Derived via Read-Across Analysis): Note: As a specialized research chemical, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of structurally homologous aminopyrazoles (e.g., CAS 741209-40-5, CAS 89181-79-3).

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[4]

Critical Safety Insight: The presence of the N,N-dimethylcarboxamide moiety suggests increased lipophilicity compared to primary amides, potentially enhancing skin permeation. Consequently, standard "splash protection" is insufficient; permeation-resistant barrier protection is required.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling this compound in a research setting.

Protection ZoneEquipment StandardTechnical Justification
Respiratory Fume Hood (Certified) Mandatory. The amine functionality can generate fine, electrostatic dust during weighing. Inhalation risks include mucosal inflammation and sensitization.
Hand Protection Double Nitrile Gloves (min 0.11 mm outer)Why Double? Amide solvents (often used to dissolve this compound, e.g., DMSO, DMF) permeate single nitrile layers rapidly. The inner glove provides a secondary barrier.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient for powders. Goggles seal against airborne particulates that can cause severe corneal irritation (H319).
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves Protects forearms from dust deposition. Tyvek sleeves are critical when reaching into the hood to prevent cuff contamination.

Operational Protocol: Safe Handling & Solubilization

Objective: To prepare a stock solution (typically in DMSO or Methanol) without personnel exposure.

Phase A: Engineering Controls Setup
  • Verify Airflow: Ensure fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Pyrazole powders are often electrostatic and "jump" during weighing.

  • Waste Prep: Pre-label a solid waste container inside the hood to avoid transferring contaminated spatulas outside the sash.

Phase B: Weighing & Transfer
  • Don PPE: Put on double nitrile gloves and Tyvek sleeves.

  • Tare Vessel: Place a pre-weighed scint vial or volumetric flask on the balance.

  • Transfer: Use a micro-spatula . Do not pour from the source bottle.

    • Technique: Tap the spatula gently against the inner wall of the receiving vial to dislodge powder.

  • Seal Immediately: Cap the source container before removing the weighed sample from the balance.

  • Decon: Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol before removing it from the hood.

Phase C: Solubilization (DMSO/Methanol)
  • Caution: Dissolving this compound in DMSO creates a penetration vector . The solution can carry the toxic payload through the skin faster than the solid alone.

  • Procedure: Add solvent via syringe or pipette. Vortex inside the closed hood.

  • Labeling: Mark the vial clearly with "TOXIC" and the concentration.

Visualization: Safety Workflow Logic

The following diagram illustrates the critical decision points and safety barriers during the handling process.

SafetyProtocol cluster_waste Waste Management Start Start: Chemical Retrieval CheckHood Verify Hood Velocity (80-100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles + Sleeves CheckHood->PPE Weighing Weighing Procedure (Anti-static measures) PPE->Weighing Solvent Add Solvent (DMSO/MeOH) *Skin Permeation Risk Increases* Weighing->Solvent Dissolution Disposal Solid Waste: P-List/Hazardous Liquid Waste: Organic Solvent Weighing->Disposal Spatula/Wipes Decon Decontaminate Vial Exterior Solvent->Decon Cap & Wipe Storage Storage: -20°C, Desiccated Decon->Storage

Caption: Operational workflow emphasizing the critical risk transition at the solubilization step where skin permeation potential increases.

Emergency Response & Disposal

Exposure Scenarios
  • Ocular Contact: Immediately flush with water for 15 minutes .[3][5][6] Hold eyelids open. The high alkalinity of some amide impurities can cause rapid damage.

  • Skin Contact:

    • Do NOT use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper.

    • Wash with mild soap and copious water for 15 minutes.

    • Remove contaminated clothing carefully to avoid aerosolizing dust.[7]

Spill Management
  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (water or oil-dampened) to trap dust, then scoop into a hazardous waste bag.

  • Solution Spill: Absorb with vermiculite or spill pads. Treat as halogenated organic waste if dissolved in DCM/Chloroform, or non-halogenated if in DMSO/MeOH.

Disposal (P501)
  • Stream: Dispose of as Hazardous Chemical Waste . Do not drain dispose.

  • Container: Triple rinse empty containers with a suitable solvent; collect rinsate as hazardous waste. Deface the label before discarding the glass.

References

  • PubChem. Compound Summary: Aminopyrazole Carboxamide Derivatives.[8] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrazole-carboxamide hazards. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.